molecular formula C9H8N2 B1355551 2-Methyl-1,7-naphthyridine CAS No. 61523-57-7

2-Methyl-1,7-naphthyridine

Cat. No.: B1355551
CAS No.: 61523-57-7
M. Wt: 144.17 g/mol
InChI Key: RPWNVMZYYSSWHL-UHFFFAOYSA-N
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Description

2-Methyl-1,7-naphthyridine is a diazanaphthalene derivative, part of a significant class of N-heterocyclic compounds containing a fused system of two pyridine rings. The 1,7-naphthyridine scaffold and its derivatives are of considerable importance in medicinal chemistry due to their wide spectrum of reported pharmacological activities, particularly as anti-infective agents. Research into naphthyridine derivatives aims to combat the growing problem of microbial drug resistance by developing new substances with more effective mechanisms of action and fewer side effects. The core 1,7-naphthyridine structure serves as a versatile building block for synthesizing novel compounds with potential biological activity. This scaffold can be obtained from reactions starting with 3-aminopyridine or its N-oxide derivatives. Furthermore, 1,7-naphthyridine derivatives can be functionalized to create more complex fused systems, such as imidazo[2,1-f][1,7]naphthyridines, expanding their utility in drug discovery. The methyl substituent on the 1,7-naphthyridine core makes this compound a valuable synthetic intermediate for further chemical exploration and development. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methyl-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWNVMZYYSSWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Methyl-1,7-naphthyridine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The naphthyridine scaffold, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, represents a privileged structure in medicinal chemistry and materials science.[1][2] The isomeric arrangement of the nitrogen atoms within the fused pyridine rings gives rise to a diverse family of core structures, each with unique electronic and steric properties. This diversity has been extensively explored in the quest for novel therapeutic agents targeting a wide array of biological targets, with applications spanning antimicrobial, anticancer, and cardiovascular diseases.[1][2][3] Among these isomers, the 1,7-naphthyridine core is a key structural motif in various biologically active compounds. This technical guide provides an in-depth overview of the chemical properties of 2-Methyl-1,7-naphthyridine, a significant derivative of this scaffold. The content herein is curated for researchers, scientists, and drug development professionals, offering a synthesis of its known characteristics, synthetic considerations, and potential applications, while also highlighting areas where further investigation is warranted.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be reliably inferred from its molecular structure and data available for its isomers.

PropertyValue (Predicted/Inferred)Source(s)
Molecular Formula C₉H₈N₂[4][5]
Molecular Weight 144.18 g/mol [4][5]
Appearance Expected to be a crystalline solid, potentially light yellow to brown[4]
Melting Point (°C) Not specifically reported; 2-Methyl-1,8-naphthyridine melts at 98-102 °C.[4]
Boiling Point (°C) Not specifically reported; 2-Methyl-1,5-naphthyridine boils at 252.8 °C.[5]
Solubility Expected to have moderate solubility in polar protic solvents.
CAS Number Not definitively found in searches.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is scarce. However, based on the known spectral characteristics of the 2,7-naphthyridine core and related derivatives, the following key features can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to display a set of aromatic protons with chemical shifts influenced by the positions of the nitrogen atoms and the methyl group. The methyl group would appear as a singlet in the upfield region.

  • ¹³C NMR: The carbon NMR would show distinct signals for the nine carbon atoms, with the chemical shifts of the carbons in the pyridine rings being particularly sensitive to the nitrogen atoms' locations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands corresponding to:

  • C-H stretching of the aromatic rings and the methyl group.

  • C=C and C=N stretching vibrations within the aromatic system.

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 144. The fragmentation pattern of the 2,7-naphthyridine ring generally involves the loss of HCN and C₂H₂.[6][7]

Synthesis of the this compound Scaffold

One classical approach is the Skraup reaction, which involves the reaction of an aminopyridine with glycerol, an oxidizing agent, and sulfuric acid.[8][9] For the synthesis of 2,7-naphthyridine derivatives, modifications of this and other cyclization strategies are often employed.

A documented synthesis of the parent 2,7-naphthyridine and 3-methyl-2,7-naphthyridine proceeds from 1-hydroxy derivatives, which are then converted to the final products via 1-chloro and 1-hydrazino intermediates.[10] This suggests a potential synthetic pathway where a suitably substituted pyridine derivative undergoes cyclization to form the 1-hydroxy-2-methyl-1,7-naphthyridine intermediate.

Synthesis_Pathway Start Substituted Pyridine Precursor Intermediate1 Cyclization Reaction Start->Intermediate1 Intermediate2 1-Hydroxy-2-methyl-1,7-naphthyridine Intermediate1->Intermediate2 Intermediate3 Chlorination Intermediate2->Intermediate3 Intermediate4 1-Chloro-2-methyl-1,7-naphthyridine Intermediate3->Intermediate4 Intermediate5 Hydrazinolysis Intermediate4->Intermediate5 Intermediate6 1-Hydrazino-2-methyl-1,7-naphthyridine Intermediate5->Intermediate6 FinalProduct This compound Intermediate6->FinalProduct

Figure 1. A potential synthetic pathway for this compound.

Chemical Reactivity

The reactivity of the this compound ring system is dictated by the interplay of the electron-withdrawing nitrogen atoms and the electron-donating methyl group. The nitrogen atoms generally render the ring system electron-deficient and susceptible to nucleophilic attack, while also providing basic sites for protonation or alkylation.

Key Reactive Sites:

  • Nitrogen Atoms: The lone pairs on the nitrogen atoms make them nucleophilic and basic. They can be protonated in acidic media or undergo alkylation.

  • Aromatic Ring: The electron-deficient nature of the pyridine rings facilitates nucleophilic aromatic substitution reactions, particularly at positions activated by the nitrogen atoms. Conversely, electrophilic aromatic substitution is generally disfavored and requires harsh conditions.

  • Methyl Group: The methyl group can potentially undergo oxidation or condensation reactions under appropriate conditions.

Reactivity_Diagram Core This compound N1 N1 Atom Core->N1 Protonation/Alkylation N7 N7 Atom Core->N7 Protonation/Alkylation Ring Aromatic Ring Core->Ring Nucleophilic Substitution Methyl Methyl Group Core->Methyl Oxidation/Condensation

Figure 2. Key reactive sites of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The broader family of naphthyridines has shown significant promise in the development of new therapeutic agents.[11][12] Derivatives of the 2,7-naphthyridine scaffold, in particular, have been investigated for their potent antimicrobial properties.[3]

Antimicrobial Activity:

Studies on a series of 2,7-naphthyridine derivatives have demonstrated their selective antimicrobial activity, notably against Staphylococcus aureus.[3] This activity is believed to be mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3] The planar nature of the naphthyridine ring allows for effective intercalation with DNA, a key interaction for this class of inhibitors. While specific data for this compound is not available, its structural similarity to these active compounds suggests it could serve as a valuable scaffold for the design of novel antibacterial agents.

Anticancer Potential:

The naphthyridine core is also a feature in several anticancer agents.[1] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases or topoisomerases. The potential of this compound as a building block for new anticancer drugs warrants further investigation.

Safety and Handling

General Safety Recommendations:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses with side shields.[15][17]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Related compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[13][18]

Conclusion

This compound is a heterocyclic compound of significant interest due to the established biological activity of the broader naphthyridine class. While specific experimental data for this particular isomer is limited, its chemical properties can be reasonably predicted based on its structure and the known characteristics of its isomers. Its potential as a scaffold for the development of new antimicrobial and anticancer agents makes it a compelling target for further synthetic and pharmacological investigation. The synthesis of this compound is achievable through established methods in heterocyclic chemistry, and a more thorough characterization of its physicochemical properties, spectroscopic data, and reactivity would be a valuable contribution to the field. Researchers are encouraged to exercise appropriate safety precautions when handling this and related compounds.

References

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (2025). MDPI. [Link]

  • 2-Amino-7-methyl-1,8-naphthyridine. PubChem. [Link]

  • 2-Methyl-1,5-naphthyridine. Chemsrc. [Link]

  • Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. (1958). Chemical and Pharmaceutical Bulletin. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). Semantic Scholar. [Link]

  • Product Class 8: Naphthyridines. Science of Synthesis. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Pyridine, 2-methyl-. NIST WebBook. [Link]

  • NMR determination of the 2:1 binding complex of naphthyridine carbamate dimer (NCD) and CGG/CGG triad in double-stranded DNA. (2022). Semantic Scholar. [Link]

  • Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. (2026). Medium. [Link]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. PubMed. [Link]

  • Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. J Comb Chem. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]

  • 1,7-Naphthyridine. PubChem. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

The 2-Methyl-1,7-Naphthyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthyridine Isomers as a Cornerstone of Medicinal Chemistry

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a cornerstone in the architecture of pharmacologically active agents. With six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), the arrangement of the nitrogen atoms within the bicyclic system provides a versatile scaffold for molecular design, influencing the compound's spatial arrangement, electronic properties, and capacity for biological interactions.[1] Historically, the 1,8-naphthyridine core gained prominence with the discovery of nalidixic acid, a foundational antibacterial agent.[1] This spurred extensive research into the diverse biological activities of various naphthyridine isomers, revealing a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neurological activities.[1][2][3][4] The privileged nature of this scaffold lies in its ability to mimic endogenous purine systems, interact with a multitude of biological targets through hydrogen bonding and π-π stacking, and serve as a rigid framework for the precise orientation of pharmacophoric substituents.

This guide focuses specifically on the 1,7-naphthyridine core, with a particular emphasis on the influence of methylation at the 2-position. While research on the 2-methyl-1,7-naphthyridine scaffold is an emerging field with a more limited body of dedicated literature compared to its other isomers, the existing data, coupled with insights from related substituted 1,7- and 2,7-naphthyridines, points towards a promising avenue for the development of novel therapeutics. This document will synthesize the current understanding of the biological activities of this scaffold, delve into the structure-activity relationships (SAR), provide exemplary experimental protocols, and visualize key mechanistic pathways.

The 1,7-Naphthyridine Scaffold: A Hub of Diverse Biological Activity

The 1,7-naphthyridine framework has been identified as a key structural motif in compounds exhibiting a range of biological effects. Its unique arrangement of nitrogen atoms allows for specific interactions with various enzymatic targets and receptors.

Anticancer Activity: A Prominent Therapeutic Avenue

The quest for novel and effective anticancer agents has led to the exploration of numerous heterocyclic scaffolds, with naphthyridines demonstrating significant promise.[2] Derivatives of the broader naphthyridine family have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II and interference with mitotic processes.[2]

While specific data on this compound is nascent, studies on closely related 2,4-disubstituted 1,7-naphthyridine derivatives have demonstrated notable anticancer potential. For instance, certain compounds within this class have shown promising activity against various cancer cell lines, suggesting that the 1,7-naphthyridine core is a viable starting point for the design of new oncology drug candidates.[5] The substitution pattern on the naphthyridine ring is critical, with different functional groups at various positions significantly modulating the cytotoxic potency.[6]

Kinase Inhibition: Targeting Cellular Signaling Pathways

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The naphthyridine scaffold has emerged as a valuable framework for the design of potent and selective kinase inhibitors.[7] The nitrogen atoms within the ring system can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

Specifically, the 2,7-naphthyridinone scaffold has been successfully utilized to develop potent inhibitors of MET kinase, a receptor tyrosine kinase implicated in various cancers.[8] Furthermore, derivatives of the 1,7-naphthyridine scaffold have been identified as inhibitors of PIP4K2A, a lipid kinase involved in cancer cell growth.[3] These findings underscore the potential of the 1,7- and 2,7-naphthyridine cores as platforms for the development of targeted cancer therapies. The introduction of a methyl group at the 2-position of the 1,7-naphthyridine ring could influence the steric and electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific kinase targets.

Structure-Activity Relationship (SAR) of Substituted 1,7-Naphthyridines

The biological activity of 1,7-naphthyridine derivatives is intricately linked to the nature and position of their substituents. While a comprehensive SAR for the this compound scaffold is still under development due to the limited number of published studies, we can infer key relationships from broader studies on substituted naphthyridines.

For kinase inhibitors based on the naphthyridine core, the following general SAR principles often apply:

  • Hinge-Binding Moiety: One of the pyridine nitrogen atoms is crucial for forming a hydrogen bond with the hinge region of the kinase active site.

  • Hydrophobic Pockets: Substituents at various positions can occupy hydrophobic pockets within the ATP-binding site, enhancing potency and selectivity. The 2-methyl group, being a small hydrophobic substituent, could potentially occupy a small hydrophobic pocket.

  • Solvent-Exposed Region: Larger substituents can extend into the solvent-exposed region, providing opportunities to improve physicochemical properties such as solubility.

In the context of anticancer activity, substitutions that enhance DNA intercalation or interaction with key enzymes like topoisomerases are critical. The planarity of the naphthyridine ring system is advantageous for such interactions.

Table 1: Biological Activity of Selected Substituted Naphthyridine Derivatives

Compound ClassSpecific Derivative ExampleBiological ActivityTarget/MechanismReference
2,4-Disubstituted 1,7-Naphthyridines2-cyanopyridinylamino-1,7-naphthyridineHIV-1 RT InhibitionReverse Transcriptase[5]
2,4-Disubstituted 1,7-NaphthyridinesVarious derivativesCytotoxicity against cancer cell linesNot specified[5]
2,7-Naphthyridinone Derivatives8-amino-substituted 2-phenyl-2,7-naphthyridinonesc-Kit/VEGFR-2 Kinase Inhibitionc-Kit, VEGFR-2[7]
1,7-Naphthyridine DerivativesBAY-091, BAY-297PIP4K2A Kinase InhibitionPIP4K2A[3]

Experimental Protocols

General Synthesis of a Substituted 1,7-Naphthyridine Core

The synthesis of the 1,7-naphthyridine scaffold can be achieved through various synthetic routes. A common approach involves the construction of one of the pyridine rings onto a pre-existing pyridine derivative. The following is a generalized, illustrative protocol.

Step 1: Synthesis of a Substituted Pyridine Precursor

  • Start with a commercially available, appropriately substituted aminopyridine.

  • Perform a condensation reaction with a suitable dicarbonyl compound or its equivalent (e.g., a β-ketoester) under acidic or basic conditions to form the second pyridine ring.

Step 2: Introduction of the Methyl Group at the 2-Position

  • If not already incorporated in the starting materials, the methyl group can be introduced through various methods such as a Grignard reaction on a suitable precursor or a palladium-catalyzed cross-coupling reaction.

Step 3: Further Functionalization

  • The core this compound scaffold can be further functionalized at other positions (e.g., C4, C8) using standard aromatic substitution reactions (e.g., halogenation, nitration) followed by nucleophilic substitution or cross-coupling reactions to introduce desired pharmacophoric groups.

Workflow for the Synthesis of a Substituted 1,7-Naphthyridine

G cluster_0 Step 1: Pyridine Ring Formation cluster_1 Step 2: Core Scaffold Formation cluster_2 Step 3: C2-Methylation cluster_3 Step 4: Further Functionalization A Substituted Aminopyridine C Condensation Reaction A->C B Dicarbonyl Compound B->C D Substituted 1,7-Naphthyridine Precursor C->D F Methylation Reaction D->F E Methylating Agent E->F G This compound Core F->G H Functionalization Reaction G->H I Final Biologically Active Derivative H->I

Caption: Generalized synthetic workflow for this compound derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of a this compound derivative against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound (this compound derivative) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

G A Prepare Serial Dilution of Test Compound B Add Kinase, Substrate, and Compound to Assay Buffer A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature C->D E Stop Reaction and Add Detection Reagent D->E F Measure Signal (Luminescence/Fluorescence) E->F G Calculate % Inhibition and IC50 F->G

Caption: Standard workflow for an in vitro kinase inhibition assay.

Mechanisms of Action: Visualizing the Pathways

While the specific molecular targets of this compound derivatives are still being fully elucidated, we can visualize the general mechanisms of action common to many naphthyridine compounds.

Protein Kinase Inhibition

As discussed, a primary mechanism of action for many naphthyridine-based compounds is the inhibition of protein kinases. The following diagram illustrates a simplified signaling pathway and the point of intervention by a kinase inhibitor.

G cluster_0 Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Protein Kinase (e.g., MET, c-Kit) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate CellularResponse Cellular Response (Proliferation, Survival) PhosphorylatedSubstrate->CellularResponse Leads to Inhibitor This compound Kinase Inhibitor Inhibitor->Kinase Inhibits

Caption: General mechanism of protein kinase inhibition by a this compound derivative.

DNA Topoisomerase Inhibition

Another well-established mechanism for the antimicrobial and anticancer activity of some naphthyridine derivatives is the inhibition of DNA topoisomerases.

G cluster_0 DNA Replication/Transcription DNA Supercoiled DNA Topoisomerase DNA Topoisomerase DNA->Topoisomerase Binds CleavedComplex Cleavable Complex (DNA-Enzyme) Topoisomerase->CleavedComplex Forms RelaxedDNA Relaxed DNA CleavedComplex->RelaxedDNA Re-ligation Apoptosis Apoptosis CleavedComplex->Apoptosis Leads to DNA Strand Breaks CellDivision Normal Cell Division RelaxedDNA->CellDivision Inhibitor This compound Topoisomerase Inhibitor Inhibitor->CleavedComplex Stabilizes (Prevents Re-ligation)

Caption: Mechanism of DNA topoisomerase inhibition by a naphthyridine derivative.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet relatively underexplored, area of medicinal chemistry. The existing body of research on related naphthyridine isomers strongly suggests that this core structure has the potential to yield potent and selective modulators of various biological targets. The key to unlocking this potential lies in a systematic exploration of the structure-activity relationships, particularly concerning the influence of the 2-methyl group in combination with diverse substitutions at other positions of the naphthyridine ring.

Future research should focus on:

  • Synthesis of focused libraries: The design and synthesis of libraries of this compound derivatives with systematic variations of substituents will be crucial for elucidating detailed SAR.

  • Broad biological screening: Screening these libraries against a wide range of biological targets, including a diverse panel of kinases and cancer cell lines, will help to identify novel activities.

  • Mechanistic studies: Once promising lead compounds are identified, in-depth mechanistic studies will be necessary to determine their precise molecular targets and modes of action.

References

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2022). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. (2024). PubMed Central. Retrieved January 26, 2026, from [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019). PubMed. Retrieved January 26, 2026, from [Link]

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. (2013). PubMed. Retrieved January 26, 2026, from [Link]

  • Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). ACS Publications. Retrieved January 26, 2026, from [Link]

  • 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Flavonoids: Potential Candidates for the Treatment of Neurodegenerative Disorders. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 2-Methyl-1,7-naphthyridine. Drawing upon structure-activity relationships of analogous compounds, we hypothesize and detail two primary target classes with significant therapeutic implications: protein kinases in oncology and bacterial topoisomerases in infectious diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanistic rationale, key molecular targets, and robust, validated experimental protocols to investigate the therapeutic utility of this compound.

Introduction: The 1,7-Naphthyridine Core as a Versatile Pharmacophore

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The arrangement of the nitrogen atoms across the six possible isomers dictates the scaffold's physicochemical properties and its ability to interact with a wide array of biological targets. The 1,7-naphthyridine isomer, in particular, has emerged as a promising framework in drug discovery. Its unique electronic distribution and rigid, planar structure allow for specific, high-affinity interactions with the active sites of various enzymes.

While the broader class of naphthyridines is known for a wide spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, this guide will focus on the untapped potential of this compound.[1][2] Based on extensive analysis of related 1,7- and 2,7-naphthyridine derivatives, we will explore its likely mechanisms of action and provide a clear, actionable roadmap for its experimental validation as a novel therapeutic agent.

Potential Therapeutic Area 1: Oncology

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes highly attractive targets for therapeutic intervention. Several naphthyridine-based compounds have demonstrated potent anticancer activity through the inhibition of various kinases.[2][3]

Hypothesized Kinase Targets for this compound

The 1,7-naphthyridine scaffold has been successfully employed in the development of inhibitors for several key oncogenic kinases. The addition of a methyl group at the 2-position of the ring system can potentially enhance binding affinity and selectivity through steric and electronic effects.

  • Phosphoinositide 3-kinase (PI3K) Signaling Pathway: Analogues of 1,7-naphthyridine have been identified as inhibitors of PIP4K2A, a lipid kinase involved in the PI3K signaling pathway.[4] This pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[4] Inhibition of PIP4K2A can disrupt this pathway, leading to apoptosis in tumor cells.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): The 1,7-naphthyridine core has been utilized to design potent inhibitors of the FGFR family of receptor tyrosine kinases.[5] Aberrant FGFR signaling is implicated in the pathogenesis of various malignancies, including lung, breast, and bladder cancers.[5]

  • Other Receptor Tyrosine Kinases (RTKs): The related 2,7-naphthyridone scaffold has yielded inhibitors of c-Kit and VEGFR-2, both of which are critical drivers of tumor growth, angiogenesis, and metastasis.[6]

The structural similarities suggest that this compound could effectively target the ATP-binding pocket of these and other related kinases.

Signaling Pathway Visualization

The following diagram illustrates the central role of the PI3K/Akt pathway in cell survival and proliferation, a key pathway potentially modulated by 1,7-naphthyridine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., FGFR) PI3K PI3K RTK->PI3K Recruits and Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds and Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Bacterial_DNA_Replication cluster_initiation Initiation cluster_elongation Elongation cluster_supercoiling Tension Relief cluster_termination Termination & Segregation Origin Origin of Replication (oriC) Helicase Helicase (unwinds DNA) Origin->Helicase Binds and initiates unwinding ReplicationFork Replication Fork Helicase->ReplicationFork SSB Single-Strand Binding Proteins Primase Primase (synthesizes RNA primers) DNAPolIII DNA Polymerase III (synthesizes new DNA) Primase->DNAPolIII Provides starting point CatenatedChromosomes Catenated Daughter Chromosomes DNAPolIII->CatenatedChromosomes Completes replication ReplicationFork->SSB Prevents re-annealing ReplicationFork->Primase PositiveSupercoils Positive Supercoils (Torsional Strain) ReplicationFork->PositiveSupercoils Generates Gyrase DNA Gyrase PositiveSupercoils->Gyrase Relieves TopoIV Topoisomerase IV CatenatedChromosomes->TopoIV Decatenates SeparatedChromosomes Separated Chromosomes TopoIV->SeparatedChromosomes

Caption: Bacterial DNA Replication and Key Topoisomerase Targets.

Experimental Validation Protocols

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.

Principle: Relaxed and supercoiled DNA isoforms migrate differently on an agarose gel. Inhibition of gyrase activity results in a decrease in the amount of supercoiled DNA. Step-by-Step Protocol:

  • Reaction Setup:

    • On ice, prepare a reaction mix containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA. * Aliquot the reaction mix into microcentrifuge tubes.

    • Add this compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a no-inhibitor control (DMSO).

    • Add a pre-determined amount of E. coli DNA gyrase (typically 1 unit) to each tube to start the reaction.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding a stop solution/loading dye (containing SDS and EDTA).

    • Load the samples onto a 1% agarose gel.

    • Run the gel at 90V for 90 minutes.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide (1 µg/mL) and visualize under UV light. * The relaxed plasmid will migrate slower than the supercoiled plasmid.

    • Determine the concentration of this compound that inhibits the supercoiling activity by 50% (IC50) by densitometric analysis of the bands.

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible bacterial growth. [2] Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture, adjusted to a 0.5 McFarland turbidity standard.

    • Dilute the suspension in CAMHB to achieve a final inoculum concentration of 5 x 105 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound in which there is no visible growth.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experimental protocols.

Target Class Assay Test System This compound IC50/MIC Reference Compound IC50/MIC
Oncology Kinase Inhibition (ADP-Glo)Purified Kinase (e.g., PIP4K2A)To be determinedKnown Inhibitor (e.g., BAY-091)
Cell Viability (MTT)Cancer Cell Line (e.g., MCF-7)To be determinedDoxorubicin
Infectious Disease DNA Gyrase SupercoilingPurified E. coli DNA GyraseTo be determinedCiprofloxacin
Antimicrobial Susceptibility (MIC)S. aureus ATCC 29213To be determinedCiprofloxacin

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant therapeutic potential. Based on robust evidence from structurally related compounds, this guide has outlined two primary avenues for its development: as a protein kinase inhibitor for oncological applications and as a bacterial topoisomerase inhibitor for treating infectious diseases. The detailed, step-by-step experimental protocols provided herein offer a clear and scientifically rigorous framework for validating these hypotheses.

Future research should focus on a comprehensive evaluation of this compound against a panel of kinases and bacterial strains to determine its potency and selectivity. Subsequent lead optimization, guided by structure-activity relationship studies, could further enhance its therapeutic profile. The insights and methodologies presented in this guide are intended to accelerate the investigation of this compound and pave the way for its potential translation into a novel therapeutic agent.

References

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

  • Angibaud, P. R., et al. (2015). Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available at: [Link]

  • Wang, Y., et al. (2019). Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]

  • Biology LibreTexts. (2021). DNA Replication in Bacteria. Available at: [Link]

  • Wójcicka, A., & Becan, L. (2015).
  • Inspiralis. (n.d.). Staphylococcus aureus Topoisomerase IV Decatenation Assay. Available at: [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

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2-Methyl-1,7-naphthyridine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Promising Heterocyclic Scaffold

The 1,7-naphthyridine core, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic and structural features make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of 2-Methyl-1,7-naphthyridine, a key derivative with the potential for diverse applications. While direct literature on this specific isomer is emerging, this document synthesizes established principles of naphthyridine chemistry and the predictable influence of methyl substitution to offer a scientifically grounded resource for researchers, scientists, and drug development professionals.

The 1,7-Naphthyridine Framework: An Introduction

Naphthyridines are a class of bicyclic heteroaromatic compounds containing two fused pyridine rings. The arrangement of the two nitrogen atoms gives rise to six possible isomers, each with distinct electronic properties and reactivity profiles. The 1,7-naphthyridine isomer is characterized by the placement of nitrogen atoms at positions 1 and 7. This arrangement results in an electron-deficient aromatic system, influencing its chemical behavior and biological interactions.[1][2] Derivatives of the 1,7-naphthyridine scaffold have demonstrated a wide array of pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory properties.[2]

The introduction of a methyl group at the 2-position of the 1,7-naphthyridine core is anticipated to modulate its physicochemical and biological properties. The electron-donating nature of the methyl group can influence the electron density of the ring system, affecting its reactivity and potential as a ligand. Furthermore, the steric bulk of the methyl group can play a crucial role in directing intermolecular interactions, a key consideration in drug design.

Synthesis of the this compound Scaffold

While specific, optimized protocols for the synthesis of this compound are not extensively documented, established methods for the synthesis of the 1,7-naphthyridine core can be adapted. The most prominent and versatile of these are the Friedländer annulation and the Skraup-Doebner-von Miller reaction.

Modified Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing quinoline and naphthyridine ring systems.[2][3] It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a plausible approach would involve the reaction of 3-amino-2-chloropyridine with a suitable β-ketoaldehyde or its equivalent, followed by cyclization and subsequent functional group manipulations.

Conceptual Experimental Protocol:

A generalized protocol based on the Friedländer annulation for the synthesis of a substituted 1,7-naphthyridine core is as follows:

  • Activation of the Methylene Compound: In a suitable solvent such as DMF, a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate) is treated with a base (e.g., sodium hydride) to generate the corresponding enolate.

  • Condensation: The appropriate 3-aminopyridine derivative (e.g., 3-amino-x-formylpyridine, where x allows for the final methyl group at the 2-position) is added to the enolate solution.

  • Cyclization and Dehydration: The reaction mixture is heated to promote intramolecular cyclization and subsequent dehydration, leading to the formation of the 1,7-naphthyridine ring system.[4]

  • Purification: The crude product is purified using standard techniques such as column chromatography.

Causality Behind Experimental Choices: The choice of a strong base like sodium hydride is crucial for the complete deprotonation of the α-methylene compound, ensuring efficient enolate formation. DMF is often selected as a solvent due to its high boiling point and ability to dissolve a wide range of organic and inorganic reactants. The final heating step provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization through dehydration.

Friedlander_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps 3-Aminopyridine_derivative 3-Aminopyridine Derivative Condensation Condensation 3-Aminopyridine_derivative->Condensation alpha-Methylene_compound α-Methylene Compound Base_Treatment Base Treatment (e.g., NaH in DMF) alpha-Methylene_compound->Base_Treatment Base_Treatment->Condensation Cyclization_Dehydration Cyclization & Dehydration (Heat) Condensation->Cyclization_Dehydration Product This compound Scaffold Cyclization_Dehydration->Product

Caption: Conceptual workflow for the Friedländer synthesis of the this compound scaffold.

Skraup-Doebner-von Miller Reaction and its Modifications

The Skraup-Doebner-von Miller synthesis is another classical method for the preparation of quinolines and can be adapted for naphthyridines.[5][6][7] This reaction typically involves the reaction of an aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent. For this compound, a 3-aminopyridine would be the starting material. The α,β-unsaturated carbonyl compound would need to be chosen to provide the methyl group at the desired position. For instance, crotonaldehyde could, in principle, lead to a methyl-substituted naphthyridine. However, controlling the regioselectivity of the cyclization can be a significant challenge with substituted anilines and aminopyridines.[5]

Conceptual Experimental Protocol:

  • Reaction Setup: A mixture of the 3-aminopyridine, the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde), a dehydrating agent (e.g., concentrated sulfuric acid), and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared.

  • Heating: The reaction mixture is heated, often to high temperatures, to drive the reaction to completion.

  • Workup and Purification: The reaction is quenched, neutralized, and the product is extracted and purified.

Causality Behind Experimental Choices: The strong acid serves to catalyze the Michael addition of the amine to the unsaturated carbonyl compound and the subsequent cyclization. The oxidizing agent is necessary to aromatize the initially formed dihydro-naphthyridine intermediate. The harsh reaction conditions are often required to overcome the activation barriers of the multiple steps involved in this one-pot reaction.

Chemical Properties and Reactivity

The chemical properties and reactivity of this compound are dictated by the interplay of the electron-deficient naphthyridine core and the electron-donating methyl group.

Electronic Effects

The two nitrogen atoms in the 1,7-naphthyridine ring system withdraw electron density from the carbocyclic rings, making the system electron-deficient.[8] This generally deactivates the ring towards electrophilic aromatic substitution. The methyl group at the 2-position, being an electron-donating group, will partially counteract this deactivation, particularly at the ortho and para positions relative to the methyl group. However, the overall reactivity towards electrophiles is still expected to be low.

Conversely, the electron-deficient nature of the naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, especially at positions activated by the nitrogen atoms. The methyl group's electronic contribution in this context is less pronounced.

Reactivity of the Methyl Group

The methyl group at the 2-position of a pyridine ring is known to be acidic and can undergo a variety of reactions.[9][10] This reactivity is enhanced by the electron-withdrawing nature of the fused pyridine ring.

Key Reactions:

  • Condensation Reactions: The acidic protons of the methyl group can be removed by a strong base, generating a carbanion that can participate in condensation reactions with aldehydes and ketones.[10]

  • Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.[9]

  • Halogenation: Radical halogenation of the methyl group is also a possibility.

Methyl_Reactivity cluster_reactions Reactions of the Methyl Group This compound This compound Condensation Condensation (with R-CHO) This compound->Condensation Oxidation Oxidation (e.g., KMnO4) This compound->Oxidation Halogenation Halogenation (e.g., NBS) This compound->Halogenation Product_Condensation Styryl Derivative Condensation->Product_Condensation Product_Oxidation Carboxylic Acid Derivative Oxidation->Product_Oxidation Product_Halogenation Halomethyl Derivative Halogenation->Product_Halogenation

Caption: Potential reactivity of the methyl group in this compound.

Spectroscopic Properties (Predicted)

1H NMR:

  • Aromatic Protons: The protons on the naphthyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents and the nitrogen atoms. The exact chemical shifts will be influenced by the position of the protons relative to the nitrogen atoms and the methyl group.

  • Methyl Protons: The protons of the methyl group at the 2-position will likely appear as a singlet in the upfield region of the aromatic spectrum (around δ 2.5-3.0 ppm).

13C NMR:

  • Aromatic Carbons: The carbon atoms of the naphthyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbons adjacent to the nitrogen atoms will be the most downfield.

  • Methyl Carbon: The methyl carbon should appear at a characteristic upfield chemical shift (around δ 20-25 ppm).

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve the loss of small molecules like HCN, reflecting the stability of the aromatic system.

Applications in Drug Discovery and Materials Science

The 1,7-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a broad range of biological activities.[2] The introduction of a methyl group can fine-tune these activities and improve pharmacokinetic properties.

Medicinal Chemistry
  • Kinase Inhibitors: 1,7-Naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[15][16][17] For example, derivatives have shown inhibitory activity against PIP4K2A, a kinase implicated in tumor growth.[15][16] The methyl group in this compound could potentially occupy a hydrophobic pocket in the active site of a kinase, enhancing binding affinity and selectivity.

  • Antimicrobial Agents: While no 1,7-naphthyridine derivative has yet been approved as an antimicrobial drug, the broader naphthyridine class has a rich history in this area, with nalidixic acid being a notable example.[1] The exploration of this compound derivatives as novel antimicrobial agents is a promising avenue for research.

  • Other Therapeutic Areas: Naphthyridine derivatives have been investigated for a wide range of other therapeutic applications, including as anti-inflammatory, antiviral, and neurological agents.[1][18]

Table 1: Representative Biological Activities of 1,7-Naphthyridine Derivatives

Compound ClassTarget/ActivityReference
1,7-Naphthyridine AnaloguesPIP4K2A Kinase Inhibition[15]
1,7-Naphthyridine-based InhibitorsFGFR Kinase Family Inhibition[17]
1,7-Naphthyridine N-oxidesp38 MAP Kinase Inhibition[19]
1,7-Naphthyridine DerivativesPDE5 Inhibition[20]
Materials Science

The planar, electron-deficient nature of the 1,7-naphthyridine ring system makes it an attractive building block for functional organic materials.

  • Organic Light-Emitting Diodes (OLEDs): The photophysical properties of naphthyridine derivatives can be tuned by functionalization.[3] The introduction of a methyl group can influence the emission wavelength and quantum yield, making this compound a potential component in the design of new emissive materials for OLEDs.

  • Sensors: The nitrogen atoms in the naphthyridine ring can act as coordination sites for metal ions, making these compounds suitable as fluorescent sensors. The methyl group could modulate the sensitivity and selectivity of such sensors.

Applications cluster_medicinal Medicinal Chemistry cluster_materials Materials Science Core This compound Kinase_Inhibitors Kinase Inhibitors (e.g., Anticancer) Core->Kinase_Inhibitors Antimicrobial_Agents Antimicrobial Agents Core->Antimicrobial_Agents Other_Therapeutics Other Therapeutics (Anti-inflammatory, etc.) Core->Other_Therapeutics OLEDs Organic Light-Emitting Diodes (OLEDs) Core->OLEDs Sensors Fluorescent Sensors Core->Sensors

Caption: Potential applications of the this compound scaffold.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, heterocyclic scaffold. Based on the established chemistry of naphthyridines and the known effects of methyl substitution, it is poised to be a valuable building block in both medicinal chemistry and materials science. The development of efficient and regioselective synthetic routes to this compound is a critical next step that will undoubtedly unlock its full potential. Further investigation into its reactivity, biological activity, and photophysical properties will pave the way for the discovery of novel therapeutic agents and advanced functional materials. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area.

References

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Adeboye, O. A., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. RSC Advances, 12(49), 32065-32081. [Link]

  • Banu, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(30), 21673-21690. [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2025). MDPI. [Link]

  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 64(21), 16034-16055. [Link]

  • Sato, Y., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 91-94. [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622. [Link]

  • Medina, I., et al. (2005). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 15(22), 5033-5038. [Link]

  • Marsden, S. P., et al. (2007). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 72(8), 3016-3022. [Link]

  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]

  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641-3641. [Link]

  • Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 263-275. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • Dąbrowska, E., et al. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molbank, 2018(3), M996. [Link]

  • Doebner-von Miller Synthesis. (n.d.). [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

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Methodological & Application

Application Note: A Methodological Framework for Characterizing Novel Kinase Inhibitors Based on the 2-Methyl-1,7-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of kinase inhibitor drug discovery, the identification of novel molecular scaffolds is a paramount objective.[1][2] Privileged scaffolds serve as foundational structures that, with appropriate chemical modification, can bind to a range of biological targets with high affinity and specificity.[2][3] The 1,7-naphthyridine core, a heterocyclic aromatic compound, represents one such promising scaffold. Its rigid structure and hydrogen bonding capabilities make it an attractive starting point for designing inhibitors that can effectively compete with ATP in the kinase active site.[4][5][6] Derivatives of the broader naphthyridine family have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and PIP4K2A, underscoring their therapeutic potential in oncology and other disease areas.[4][5][6][7]

This guide provides a comprehensive methodological framework for researchers working with novel kinase inhibitors derived from the 2-Methyl-1,7-naphthyridine scaffold. Rather than focusing on a single compound, this note details a self-validating workflow designed to take a new chemical entity from initial enzymatic screening to cellular characterization. We will explain the causality behind experimental choices, provide step-by-step protocols for key assays, and offer insights into data interpretation, empowering drug development professionals to rigorously evaluate the potential of their novel compounds.

Section 1: Foundational Concepts - The Kinase Target Landscape

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrate molecules, a process called phosphorylation.[8] This modification acts as a molecular switch, regulating the vast majority of cellular processes, including proliferation, differentiation, and apoptosis.[9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[9][10]

Most small molecule kinase inhibitors are ATP-competitive, meaning they are designed to bind to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus inhibiting the phosphorylation event. The 1,7-naphthyridine scaffold is well-suited for this, as its nitrogen atoms can form key hydrogen bonds with the kinase hinge region, mimicking the interactions of the adenine moiety of ATP.[5]

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Kinase Binds Downstream_Kinase_1 Downstream Kinase 1 Receptor_Kinase->Downstream_Kinase_1 Activates (Phosphorylates) Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Effector_Protein Effector Protein Downstream_Kinase_2->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Leads to

Caption: Generalized kinase signaling cascade initiated by growth factor binding.

Section 2: Initial Screening - In Vitro Biochemical Assays

Principle: The first essential step is to determine if a novel this compound derivative directly inhibits the enzymatic activity of a purified kinase.[10] This is achieved through in vitro biochemical assays that measure the consumption of ATP or the generation of ADP.[8][9] The primary output is the half-maximal inhibitory concentration (IC50), which quantifies the compound concentration required to reduce kinase activity by 50%.[10] Luminescence-based assays, such as ADP-Glo™, are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening (HTS).[11][12][13]

The ADP-Glo™ assay is a coupled-enzyme system. First, the kinase reaction proceeds, generating ADP. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent converts the generated ADP into ATP, which is then used by a luciferase to produce a light signal. The intensity of the luminescence is directly proportional to the amount of ADP produced and thus, the kinase activity.[13]

In_Vitro_Screening_Workflow A Prepare Compound Serial Dilutions C Add Compound Dilutions to Reaction Wells A->C B Add Kinase, Substrate, and ATP to Plate B->C D Incubate at RT (e.g., 60 min) C->D E Add ADP-Glo™ Reagent I (Stop & ATP Depletion) D->E F Incubate at RT (40 min) E->F G Add ADP-Glo™ Reagent II (ADP to ATP & Detection) F->G H Incubate at RT (30 min) G->H I Read Luminescence H->I J Calculate % Inhibition and Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining kinase inhibitor IC50 using a luminescence assay.

Protocol: Luminescence-Based In Vitro Kinase Assay (Adapted from ADP-Glo™)

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold dilutions.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP in an appropriate kinase buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[14]

  • Initiate Reaction: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (as a vehicle control) to the reaction wells.[15]

  • Incubation: Allow the kinase reaction to proceed at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. This will terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is inversely correlated with the amount of kinase inhibition.[9] Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example IC50 Data for a Hypothetical Derivative (Compound X)

Kinase TargetIC50 (nM) of Compound X
PIP4K2A25
FGFR1850
VEGFR2>10,000
MET4,500

This table demonstrates how to present screening data, showing potency and initial selectivity for the hypothetical Compound X.

Section 3: Cellular Activity and Target Validation

Principle: After confirming direct enzymatic inhibition, the next critical phase is to determine if the compound is active in a cellular context. This involves two key questions: 1) Can the compound cross the cell membrane and inhibit cell proliferation or viability? 2) Does the compound engage its intended target inside the cell and modulate the downstream signaling pathway?

Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)

  • Cell Plating: Seed cells from a relevant cancer line (e.g., a line known to be dependent on the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative (similar concentration range as the biochemical assay) for 72 hours.

  • MTS Reagent Addition: Add MTS reagent (or a similar metabolic indicator like MTT) to each well and incubate for 1-4 hours. Viable, metabolically active cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells. Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Protocol 2: Target Engagement via Western Blotting for Phospho-Proteins

Causality: This is the most direct way to confirm that your compound is hitting its intended target in cells. If the compound inhibits a specific kinase, you should observe a dose-dependent decrease in the phosphorylation of that kinase (if it autophosphorylates) or its direct downstream substrates. This provides mechanistic validation of the compound's mode of action.[16]

  • Cell Treatment & Lysis: Treat cells with increasing concentrations of the inhibitor for a short period (e.g., 2-6 hours). After treatment, wash the cells with cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel to separate proteins by size.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk, and phosphate-based buffers (PBS) should be avoided.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-phospho-FGFR).[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.

  • Detection: Detect the signal using an appropriate substrate (e.g., ECL for HRP) and an imaging system.

  • Normalization: To confirm that changes in phosphorylation are not due to changes in the total amount of protein, strip the membrane and re-probe with an antibody that recognizes the total (pan) protein level of the target.[16] The phospho-signal should be normalized to the total protein signal.

Data Presentation: Example Western Blot Data

Compound X (nM)p-FGFR (Normalized Intensity)Total FGFR (Normalized Intensity)
0 (DMSO)1.001.00
1000.851.02
5000.450.98
10000.151.01

This table quantifies the dose-dependent decrease in the phosphorylated target protein, while the total protein level remains constant, providing strong evidence of on-target activity.

Section 4: Summary and Best Practices

The successful characterization of a novel kinase inhibitor requires a logical, multi-step validation process. This application note outlines a robust workflow for compounds derived from the this compound scaffold, beginning with the determination of direct enzymatic inhibition and culminating in the confirmation of on-target cellular activity.

Best Practices:

  • Solubility: Ensure the compound is fully solubilized in DMSO and does not precipitate in aqueous assay buffers.

  • Controls: Always include appropriate positive and negative controls in every experiment (e.g., a known inhibitor for the target kinase, DMSO vehicle).[14]

  • Orthogonal Assays: If possible, confirm hits using a different assay format (e.g., a fluorescence polarization assay) to rule out technology-specific artifacts.[8]

  • Selectivity: Profile lead compounds against a panel of other kinases to assess their selectivity profile, which is a critical factor for therapeutic potential.

Decision_Tree Start Novel this compound Derivative Synthesized Biochem_Screen In Vitro Biochemical Screen (e.g., ADP-Glo™) Start->Biochem_Screen Is_Potent Is IC50 < 1µM? Biochem_Screen->Is_Potent Cell_Viability Cell-Based Viability Assay (e.g., MTS) Is_Potent->Cell_Viability Yes Discard1 Discard or Re-synthesize Is_Potent->Discard1 No Is_Active_Cell Is GI50 in reasonable range (e.g., < 10µM)? Cell_Viability->Is_Active_Cell Target_Validation Western Blot for Phospho-Target Is_Active_Cell->Target_Validation Yes Discard2 Discard (Poor Permeability?) or Re-evaluate Target Is_Active_Cell->Discard2 No Target_Engaged Dose-dependent decrease in Phosphorylation? Target_Validation->Target_Engaged Lead_Candidate Promising Lead Candidate for Further Optimization Target_Engaged->Lead_Candidate Yes Discard3 Off-Target Effect? Discard or Re-evaluate Target_Engaged->Discard3 No

Caption: A decision tree for the hit-to-lead progression of a novel kinase inhibitor.

References

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • Adesina, K. T., et al. (n.d.). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. [Link]

  • Lorke, C., et al. (2021, October 26). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Scaffolds for drug delivery and tissue engineering: The role of genetics. (n.d.). PubMed. [Link]

  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. (2019, September 15). PubMed. [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC - NIH. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies. [Link]

  • Scaffold-Based Drug Design. (n.d.). BioSolveIT. [Link]

  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. (2015, August 1). Cancer Research - AACR Journals. [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). PMC - NIH. [Link]

  • Kinase Screening Assay Services. (n.d.). Reaction Biology. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). PMC - NIH. [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. (2024, April 24). PubMed. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][11][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2023, December 17). MDPI. [Link]

  • What Are The Applications Of Tissue Scaffolds? (2024, August 10). YouTube. [Link]

  • Applications of Scaffolds in Tissue Engineering: Current Utilization and Future Prospective. (n.d.). Bentham Science. [Link]

Sources

Application Notes and Protocols for 2-Methyl-1,7-naphthyridine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and resilient antibacterial activities. Naphthyridines, a class of bicyclic heteroaromatic compounds, have emerged as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The structural diversity among the six possible naphthyridine isomers allows for fine-tuning of their biological activity.[5] This guide focuses on the 1,7-naphthyridine core, a less explored but highly promising scaffold for antimicrobial drug discovery. Specifically, we will delve into the application and evaluation of 2-Methyl-1,7-naphthyridine derivatives as potential antimicrobial agents.

The primary antimicrobial mechanism of many naphthyridine-based compounds is the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[2][6] These enzymes are crucial for DNA replication, repair, and recombination, making them validated targets for antibacterial therapy. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[6] This guide will provide a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanism of action studies for compounds based on the this compound scaffold, offering researchers a robust framework for their drug discovery endeavors.

Part 1: Synthesis of the 1,7-Naphthyridine Core

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, the construction of the foundational 1,7-naphthyridine core can be achieved through established synthetic methodologies. The most prominent of these is the Friedländer annulation, which involves the condensation of a 2-aminopyridine-3-carbaldehyde with a compound containing an activated methylene group.[6][7]

Conceptual Synthetic Approach: Friedländer Annulation

The synthesis of a 2-substituted 1,7-naphthyridine, such as the 2-methyl derivative, would conceptually involve the reaction of 2-aminopyridine-3-carbaldehyde with acetone (a source of the activated methyl ketone group). The reaction is typically catalyzed by either an acid or a base.

Protocol 1: General Friedländer Annulation for 2-Substituted 1,7-Naphthyridine Synthesis

Objective: To synthesize the 1,7-naphthyridine core via a base-catalyzed Friedländer annulation.

Materials:

  • 2-aminopyridine-3-carbaldehyde

  • Acetone (or other suitable ketone)

  • Ethanol

  • Piperidine (or other suitable base catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine-3-carbaldehyde (1.0 equivalent) in ethanol.

  • Add acetone (1.1-1.5 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitoring: Monitor the progress of the reaction periodically using TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Catalyst: Piperidine, a secondary amine, is a commonly used base catalyst for the Friedländer reaction as it efficiently promotes the initial aldol-type condensation.

  • Solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows for heating to reflux to drive the reaction to completion.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds from reaction mixtures.

Part 2: Antimicrobial Screening and Evaluation

A systematic evaluation of the antimicrobial properties of newly synthesized this compound derivatives is crucial. This typically involves a tiered screening approach, starting with the determination of the Minimum Inhibitory Concentration (MIC) and followed by the Minimum Bactericidal Concentration (MBC) to assess bacteriostatic versus bactericidal activity.

Antimicrobial Activity of Naphthyridine Derivatives

While specific data for this compound is scarce, studies on related 2,7-naphthyridine derivatives have shown promising and selective antimicrobial activity. For instance, certain 2,7-naphthyridine derivatives have demonstrated potent activity exclusively against Staphylococcus aureus, with MIC values as low as 8 mg/L.[1][8][9] This highlights the potential of the naphthyridine scaffold in developing targeted anti-staphylococcal agents.

Table 1: Representative Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus

Compound IDMIC (mg/L)MBC (mg/L)Reference
10j 88[1]
10f 3131[1]

This data is for 2,7-naphthyridine derivatives and serves as a proxy for the potential activity of 1,7-naphthyridine analogs.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Test compound (this compound derivative) stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound solution (at twice the highest desired test concentration in MHB) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 will receive 50 µL of sterile broth and serve as the sterility control. Well 11, containing inoculum but no compound, is the growth control.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a this compound derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.

Materials:

  • MIC plate from Protocol 2

  • Nutrient agar plates

  • Sterile pipette tips or a multi-pronged inoculator

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a nutrient agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, which corresponds to a ≥99.9% killing of the initial inoculum.

Part 3: Mechanism of Action Studies

To confirm that this compound derivatives act by inhibiting DNA gyrase, a direct enzymatic assay is essential.

dot

MOA_Pathway cluster_GyraseCycle Normal DNA Gyrase Cycle Compound This compound Derivative Gyrase_DNA DNA Gyrase-DNA Complex Compound->Gyrase_DNA Inhibition Cleavage_Complex Stabilized Ternary Cleavage Complex Gyrase_DNA->Cleavage_Complex Blocks ligation Supercoiled_DNA Supercoiled DNA Gyrase_DNA->Supercoiled_DNA ATP-dependent Supercoiling DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Replication_Fork Replication Fork Replication_Fork->Cleavage_Complex Collision Cell_Death Bacterial Cell Death DSB->Cell_Death Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase_DNA Binding

Caption: Proposed mechanism of action for this compound derivatives.

Protocol 4: DNA Gyrase Inhibition Assay (Supercoiling Assay)

Objective: To assess the inhibitory effect of this compound derivatives on the supercoiling activity of DNA gyrase.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA substrate

  • Assay buffer (containing ATP, MgCl2, and other necessary components)

  • Test compound at various concentrations

  • Positive control inhibitor (e.g., ciprofloxacin or novobiocin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel documentation system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or control inhibitor.

  • Enzyme Addition: Initiate the reaction by adding DNA gyrase to each tube.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA stain and visualize it under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate topoisomers. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) can be determined.

Part 4: Cytotoxicity and Selectivity Assessment

A critical aspect of antimicrobial drug discovery is ensuring that the compounds are selectively toxic to bacteria and have minimal effects on human cells.

dot

Screening_Workflow Synthesis Synthesis of 2-Methyl-1,7- naphthyridine Derivatives Primary_Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Active Compounds MBC_Determination MBC Determination MIC_Determination->MBC_Determination Cytotoxicity_Assay Cytotoxicity Assay (MTT) on Mammalian Cells MIC_Determination->Cytotoxicity_Assay MOA_Studies Mechanism of Action Studies (e.g., DNA Gyrase Assay) MBC_Determination->MOA_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis MOA_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Application Note and Protocol: N-Alkylation of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Naphthyridines

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a class of "privileged structures" in medicinal chemistry.[1] Their unique three-dimensional arrangement and ability to participate in various non-covalent interactions make them ideal scaffolds for the design of therapeutic agents.[2] Specifically, the 1,7-naphthyridine core is a key pharmacophore in a range of biologically active molecules, exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

N-alkylation of the naphthyridine core to form quaternary ammonium salts introduces a positive charge and can significantly modulate a compound's physicochemical properties, including solubility, cell permeability, and target-binding affinity. This modification is a critical strategy in drug discovery for optimizing lead compounds and developing novel therapeutics.

This application note provides a detailed experimental procedure for the N-alkylation of 2-Methyl-1,7-naphthyridine, a key intermediate in the synthesis of various bioactive molecules. The protocol is designed to be robust and reproducible, with explanations of the underlying chemical principles to allow for adaptation and troubleshooting.

Reaction Scheme & Mechanism

The N-alkylation of this compound proceeds via a standard SN2 mechanism. The lone pair of electrons on one of the nitrogen atoms of the naphthyridine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. The choice of the alkylating agent, solvent, and reaction conditions can influence the regioselectivity and efficiency of the reaction.

Due to the electronic properties of the 1,7-naphthyridine ring system, the N7 position is generally more nucleophilic and sterically accessible for alkylation compared to the N1 position.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Alkyl Halide (e.g., CH3I) Solvent (e.g., DMF) Mixing Combine reagents in reaction vessel Reagents->Mixing Heating Heat under controlled temperature (e.g., 60-80 °C) Mixing->Heating Monitoring Monitor reaction progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction complete Precipitation Precipitate product with anti-solvent (e.g., Diethyl ether) Cooling->Precipitation Filtration Collect solid by filtration Precipitation->Filtration Washing Wash with anti-solvent Filtration->Washing Drying Dry under vacuum Washing->Drying Characterization Characterize product (NMR, MS, m.p.) Drying->Characterization

Figure 1: A generalized workflow for the N-alkylation of this compound.

Experimental Protocol

This protocol details the N-methylation of this compound using methyl iodide as a representative alkylating agent. The principles can be adapted for other alkyl halides with appropriate adjustments to the reaction time and temperature.

Materials and Equipment
Reagents & Solvents Equipment
This compoundRound-bottom flask
Methyl iodide (CH3I)Magnetic stirrer and stir bar
Anhydrous N,N-Dimethylformamide (DMF)Heating mantle with temperature control
Diethyl etherCondenser
Inert gas supply (Nitrogen or Argon)
Thin Layer Chromatography (TLC) plates
Filtration apparatus (Büchner funnel)
Rotary evaporator
High-vacuum pump
NMR spectrometer, Mass spectrometer
Melting point apparatus
Procedure
  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.94 mmol).

    • Under an inert atmosphere (nitrogen or argon), add 15 mL of anhydrous DMF. Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Alkylating Agent:

    • Slowly add methyl iodide (0.52 mL, 8.33 mmol, 1.2 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The formation of the polar quaternary salt product will be evident by a new spot with a lower Rf value on the TLC plate compared to the starting material.

  • Work-up and Product Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the reaction mixture to cool to room temperature.

    • Slowly add diethyl ether (an anti-solvent) to the stirred solution until a precipitate forms. Continue adding diethyl ether until no further precipitation is observed.

    • Stir the resulting suspension for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of diethyl ether (2 x 15 mL) to remove any residual DMF and unreacted starting materials.

  • Drying and Characterization:

    • Dry the collected solid under high vacuum to afford the N-methylated 2-Methyl-1,7-naphthyridinium iodide salt as a solid.

    • Determine the yield and characterize the product by NMR (1H, 13C), mass spectrometry, and melting point.

Data and Expected Results

Parameter Expected Outcome
Product 7-Methyl-2-methyl-1,7-naphthyridin-7-ium iodide
Appearance Off-white to yellow solid
Yield Typically > 85%
Solubility Soluble in polar solvents like water, methanol, DMSO
1H NMR Expect a downfield shift of the protons on the naphthyridine ring upon quaternization. A new singlet corresponding to the N-methyl group should appear around 4.0-4.5 ppm.
Mass Spec (ESI+) Expect a peak corresponding to the molecular ion of the cation [M]+.

Causality and Experimental Choices

  • Choice of Solvent: Anhydrous DMF is a suitable polar aprotic solvent that can dissolve both the starting material and the resulting salt, facilitating the SN2 reaction.[4][5] Other polar aprotic solvents like acetonitrile or DMSO can also be used.[5]

  • Inert Atmosphere: While not strictly necessary for all N-alkylations, using an inert atmosphere prevents the introduction of moisture, which can be important when using moisture-sensitive reagents or solvents.

  • Excess Alkylating Agent: A slight excess of the alkylating agent (1.1-1.5 equivalents) is often used to ensure complete conversion of the starting material.

  • Temperature: Heating the reaction mixture increases the rate of the SN2 reaction. The optimal temperature may vary depending on the reactivity of the alkylating agent. For more reactive alkyl halides, the reaction may proceed at room temperature.

  • Purification: Precipitation with an anti-solvent like diethyl ether is an effective method for isolating the ionic product from the non-polar starting material and byproducts.[4] If further purification is needed, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be performed.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Insufficient reaction time or temperature.Increase reaction time and/or temperature. Confirm the quality of the alkylating agent.
Deactivated starting material.Ensure the starting material is pure.
Formation of multiple products Alkylation at both nitrogen atoms.This is less likely for 1,7-naphthyridine but can be influenced by the reaction conditions. Lowering the temperature may improve regioselectivity.
Product is an oil, not a solid Impurities present.Attempt to triturate the oil with the anti-solvent. If it remains an oil, purify by column chromatography on silica gel using a polar eluent system (e.g., DCM/Methanol).

Safety Precautions

  • Alkylating agents such as methyl iodide are toxic and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • DMF is a skin irritant and should be handled with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the N-alkylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can reliably synthesize N-alkylated 1,7-naphthyridine derivatives for further investigation in drug discovery and development programs.

Figure 2: General reaction scheme for the N-alkylation of this compound.

References

  • Wang, Y., et al. (2013). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. Bioorganic & Medicinal Chemistry Letters, 23(13), 3845-3848. [Link]

  • Fun, H. K., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 69(5), o733-o734. [Link]

  • Nagy, L., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15881. [Link]

  • Doğanç, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]

  • Serrano, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(16), 4928. [Link]

  • American Chemical Society. N alkylation at sp3 Carbon Reagent Guide. [Link]

  • PubChem. 1,7-Naphthyridine. [Link]

  • Siwek, A., et al. (2023). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 16(5), 738. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Pharmaceuticals, 16(11), 1548. [Link]

  • Cheméo. 1,7-Naphthyridine (CAS 253-69-0). [Link]

  • Hara, K., et al. (2020). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development, 24(10), 2130-2141. [Link]

  • Jiang, S., et al. (2019). Transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as methylation reagent. Organic & Biomolecular Chemistry, 17(31), 7344-7348. [Link]

  • Adepu, R., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8694. [Link]

  • Wujec, M., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(21), 15881. [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,7-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This document provides a comprehensive guide for the in vitro characterization of 2-Methyl-1,7-naphthyridine, a specific analogue of this class. Recognizing that the broader 2,7-naphthyridine family exhibits significant potential as both antimicrobial agents and enzyme inhibitors, we present a logical, tiered approach to elucidate the bioactivity of this target compound. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for initial screening and mechanistic investigation. We will detail methodologies for assessing antibacterial efficacy, potential mechanism of action through DNA gyrase inhibition, screening against phosphodiesterase 5 (PDE5), and concluding with an essential evaluation of cytotoxicity to determine preliminary therapeutic index.

Introduction: The Scientific Rationale for Investigating this compound

Naphthyridines, a class of diazanaphthalenes, consist of six isomers, each offering a unique spatial arrangement of nitrogen atoms that dictates its physicochemical and pharmacological properties.[1][2][3] The 2,7-naphthyridine core, in particular, has emerged as a promising scaffold. Recent studies have highlighted its derivatives as selective antimicrobial agents against opportunistic pathogens like Staphylococcus aureus and as potent inhibitors of key enzymes such as phosphodiesterase 5 (PDE5).[4]

The antimicrobial potential of 2,7-naphthyridines is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication and are validated targets for antibacterial drugs. The planar nature of the naphthyridine ring allows for π-π stacking interactions with nucleic acid bases within the enzyme-DNA complex, a key feature for inhibitory activity.[5][6]

Simultaneously, the structural motif of 2,7-naphthyridines has been successfully exploited to develop highly potent and specific inhibitors of PDE5, an enzyme that regulates intracellular levels of cyclic guanosine monophosphate (cGMP) and is a major target for therapies addressing erectile dysfunction.[4]

Given this dual potential, a new analogue such as this compound warrants a systematic in vitro evaluation. The following protocols are structured to first identify a primary biological effect (antibacterial or enzyme inhibition) and then to explore the underlying mechanism and selectivity.

Preliminary Handling and Physicochemical Characterization

Before commencing any biological assay, it is critical to understand the fundamental properties of this compound.

  • Solubility Assessment: The solubility of the compound in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and common organic solvents (e.g., Dimethyl Sulfoxide, DMSO) must be determined. Most in vitro assays require an initial stock solution in 100% DMSO, which is then serially diluted in an aqueous medium. It is crucial to ensure the compound does not precipitate at the final assay concentrations. A preliminary test involves preparing a high-concentration stock in DMSO (e.g., 10-50 mM) and observing its solubility upon dilution into the final assay buffer. Any signs of precipitation should be noted, and the maximum workable concentration should be established.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Experimental Workflow: A Tiered Approach

We propose a tiered workflow to efficiently characterize the bioactivity of this compound. This approach prioritizes broad screening followed by more specific, mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Selectivity Profiling A Protocol 1: Antimicrobial MIC Assay (e.g., S. aureus) C Protocol 2: DNA Gyrase Inhibition Assay A->C If antimicrobial activity is observed D Protocol 4: Mammalian Cell Cytotoxicity Assay A->D Assess selectivity B Protocol 3: PDE5 Enzyme Inhibition Assay B->D Regardless of activity, assess selectivity

Caption: Tiered workflow for in vitro characterization.

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound, a fundamental measure of its antibacterial potency.[5]

Rationale: The broth microdilution method is a standardized, high-throughput technique to assess the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. We select Staphylococcus aureus as the primary test organism due to the documented activity of 2,7-naphthyridines against this pathogen.

Materials:

  • This compound (10 mM stock in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin, 1 mg/mL stock)

  • DMSO (vehicle control)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, inoculate a single colony of S. aureus into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (approx. 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Plate Preparation:

    • In a separate 96-well plate, prepare 2-fold serial dilutions of this compound.

    • Add 100 µL of CAMHB to wells A2 through A12.

    • Add 200 µL of a starting concentration of the test compound (e.g., 256 µg/mL in CAMHB with 2% DMSO) to well A1.

    • Perform a serial dilution by transferring 100 µL from well A1 to A2, mix, then A2 to A3, and so on, discarding the final 100 µL from well A11. Well A12 will serve as the no-compound control.

  • Assay Plate Inoculation:

    • Transfer 50 µL from each well of the dilution plate to a new sterile 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL.

    • Include a sterility control (100 µL CAMHB only) and a growth control (50 µL CAMHB + 50 µL inoculum).

  • Incubation:

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

    • For a quantitative readout, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest concentration that remains blue.

Data Presentation:

CompoundMIC (µg/mL) against S. aureus
This compoundExperimental Result
Ciprofloxacin (Control)Expected Result (e.g., 0.25)
DMSO (Vehicle Control)> Highest Concentration Tested

Protocol 2: DNA Gyrase Inhibition Assay

If this compound shows antimicrobial activity, this assay investigates its potential mechanism by targeting a key bacterial enzyme.

Rationale: DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. Inhibition of this enzyme leads to bacterial cell death. This assay directly measures the enzymatic activity in a purified, cell-free system.

Materials:

  • E. coli or S. aureus DNA Gyrase enzyme and relaxed plasmid DNA substrate (commercially available kits, e.g., from Inspiralis or TopoGEN)

  • Assay Buffer (provided with kit, typically contains Tris-HCl, KCl, MgCl₂, DTT, ATP)

  • This compound (10 mM stock in DMSO)

  • Positive control inhibitor (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA intercalating dye (e.g., SYBR Safe or Ethidium Bromide)

Step-by-Step Methodology:

  • Reaction Setup:

    • On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:

      • Assay Buffer (to final 1x concentration)

      • ATP (to final 1 mM concentration)

      • Relaxed plasmid DNA (e.g., pBR322, ~0.5 µg)

      • 1 µL of this compound at various concentrations (e.g., 0.1 to 100 µM) or DMSO vehicle.

      • DNA Gyrase enzyme (e.g., 1 Unit)

    • Include a "no enzyme" control and a "DMSO + enzyme" control.

  • Incubation:

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of a stop buffer/loading dye containing SDS and/or proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the entire reaction mixture onto a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

    • The supercoiled DNA (product) migrates faster than the relaxed DNA (substrate).

  • Visualization and Analysis:

    • Stain the gel with the DNA intercalating dye and visualize under UV or blue light.

    • Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be estimated by quantifying the band intensities using densitometry software (e.g., ImageJ).

G cluster_0 Assay Components cluster_1 Experimental Conditions cluster_2 Analysis A Relaxed Plasmid (Substrate) + DNA Gyrase + ATP B No Inhibitor This compound Positive Control C Agarose Gel Electrophoresis Relaxed (Slow) Supercoiled (Fast) B->C Incubate & Terminate

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-1,7-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis and ultimately improve your yield. Our approach is grounded in mechanistic principles and field-proven insights to ensure you are well-equipped to overcome common experimental challenges.

Introduction: The Challenge of Regioselectivity in Naphthyridine Synthesis

The synthesis of the 1,7-naphthyridine scaffold, one of the six possible isomers of pyridopyridine, presents a significant challenge in regioselectivity.[1] Classical methods like the Skraup reaction, while effective for some isomers, are often not suitable for the 1,7-scaffold due to the electronic properties of the pyridine ring.[1] Therefore, a successful synthesis of this compound hinges on a carefully chosen strategy that favors cyclization at the desired positions. This guide will focus on the most reliable methods and provide solutions to common pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I attempted a Skraup reaction with 3-aminopyridine and a crotonaldehyde precursor to synthesize this compound, but the yield was negligible. What went wrong?

A1: This is a common and expected outcome. The Skraup reaction on an unsubstituted 3-aminopyridine will preferentially yield the 1,5-naphthyridine isomer.[1] This is due to the stronger mesomeric effect at the 2-position of the pyridine ring, making it more nucleophilic and thus more susceptible to electrophilic attack during the cyclization step. To achieve cyclization at the 4-position to form the 1,7-naphthyridine scaffold, the 2-position must be "blocked," typically with an electron-donating group.[1]

Q2: What is the recommended synthetic strategy for obtaining this compound with good regioselectivity?

A2: The most reliable and regioselective approach is the Friedländer annulation or a related condensation reaction.[2] This method involves the reaction of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an α-methylene group.[2] For the synthesis of this compound, the ideal precursors are 3-aminopyridine-4-carbaldehyde and acetone . The ortho-amino and aldehyde functionalities of the pyridine precursor ensure that the cyclization can only occur in the desired manner to form the 1,7-naphthyridine ring system.

Q3: My Friedländer synthesis of this compound is suffering from low yields and significant side product formation. How can I optimize the reaction conditions?

A3: Low yields in Friedländer synthesis can often be attributed to several factors. Here is a systematic approach to optimization:

  • Catalyst Choice: The reaction can be catalyzed by either acid or base.[2]

    • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids can be effective. However, strong, non-volatile acids like sulfuric acid can lead to charring and the formation of polymeric byproducts, especially at high temperatures.

    • Base Catalysis: Bases such as potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are commonly used. The choice of base can influence the rate of the initial aldol condensation.

  • Solvent Selection: The choice of solvent is critical.

    • High-boiling point aprotic solvents like toluene or xylene are often used to facilitate the dehydration steps via azeotropic removal of water.

    • For base-catalyzed reactions, alcohols like ethanol or tert-butanol can be effective.

  • Temperature Control: The reaction often requires heating to drive the cyclization and dehydration. However, excessive temperatures can lead to decomposition of starting materials and products, resulting in tar formation. A stepwise temperature gradient can be beneficial, with a lower temperature for the initial condensation and a higher temperature for the cyclization.

  • Microwave Irradiation: Consider using microwave-assisted synthesis. This technique can significantly reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal decomposition byproducts.

ParameterRecommendationRationale
Catalyst p-TSA (acidic) or KOH (basic)Provides effective catalysis with reduced risk of charring compared to strong mineral acids.
Solvent Toluene (with Dean-Stark trap)Allows for azeotropic removal of water, driving the reaction to completion.
Temperature 80-120 °CA balance between sufficient energy for cyclization and minimizing thermal degradation.
Reactant Ratio Slight excess of acetoneCan help to drive the reaction forward, but a large excess should be avoided to minimize self-condensation.
Q4: I am struggling with the purification of the final product. What are the recommended methods?

A4: The purification of naphthyridine derivatives can be challenging due to their similar polarities to certain byproducts. A multi-step purification strategy is often necessary:

  • Aqueous Work-up: After the reaction is complete, a standard aqueous work-up should be performed. If the reaction is acidic, neutralize with a base (e.g., NaHCO₃ solution). If basic, neutralize with a dilute acid (e.g., 1M HCl). Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is recommended. The polarity of the eluent should be gradually increased to effectively separate the components.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization can be used to achieve high purity. Suitable solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or biological testing, preparative HPLC is an excellent option. Both normal-phase and reversed-phase methods can be developed depending on the polarity of the specific derivatives.[3]

Q5: I suspect I am forming isomeric byproducts. How can I confirm their presence and minimize their formation?

A5: The use of a properly substituted precursor like 3-aminopyridine-4-carbaldehyde should largely prevent the formation of constitutional isomers. However, if you are using a less specific starting material, the formation of isomers is a real possibility.

  • Identification:

    • TLC: Isomers may have slightly different Rf values on a TLC plate.

    • NMR Spectroscopy: 1H NMR is a powerful tool for distinguishing between isomers. The coupling constants and chemical shifts of the protons on the pyridine and newly formed rings will be distinct for each isomer.

    • Mass Spectrometry: While isomers will have the same mass, their fragmentation patterns in MS/MS experiments may differ.

  • Minimization: The most effective way to minimize isomer formation is to use a highly regioselective synthesis strategy, such as the Friedländer synthesis with a precursor that dictates the direction of cyclization.

Experimental Protocols

Protocol 1: Synthesis of 3-Aminopyridine-4-carbaldehyde (Precursor)

This is a representative protocol, and optimization may be required.

  • Starting Material: 4-Methyl-3-nitropyridine.

  • Oxidation: The methyl group can be oxidized to an aldehyde using a suitable oxidizing agent such as selenium dioxide (SeO₂). This reaction is typically performed in a high-boiling solvent like dioxane or toluene under reflux. Careful monitoring is required to avoid over-oxidation to the carboxylic acid.

  • Purification: The resulting 3-nitropyridine-4-carbaldehyde is purified by column chromatography.

  • Reduction: The nitro group is then reduced to an amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid.

  • Final Purification: The 3-aminopyridine-4-carbaldehyde is purified by column chromatography or recrystallization.

Protocol 2: Friedländer Synthesis of this compound
  • To a solution of 3-aminopyridine-4-carbaldehyde (1.0 eq) in toluene, add acetone (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Equip the reaction flask with a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Visualizing the Process

Reaction Mechanism

Friedlander_Mechanism Friedländer Annulation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 3-Aminopyridine-4-carbaldehyde C Aldol Adduct A->C Base/Acid Catalyst (Aldol Condensation) E Iminium Ion A->E Condensation B Acetone B->C D Enone C->D - H₂O D->E F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G - H₂O (Aromatization)

Caption: The Friedländer annulation mechanism for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow Start Low Yield of this compound D1 Reaction Incomplete? Start->D1 D2 Significant Byproducts? D1->D2 No A1 Increase reaction time or temperature. Consider microwave synthesis. D1->A1 Yes D3 Purification Issues? D2->D3 No A3 Optimize temperature to reduce charring. Adjust catalyst type/loading. D2->A3 Yes (Tar/Polymer) A4 Use high-purity starting materials. Check for acetone self-condensation. D2->A4 Yes (Discrete Spots) A5 Optimize column chromatography conditions (solvent gradient). Consider preparative HPLC. D3->A5 Yes (Poor Separation) A6 Attempt recrystallization with different solvents. D3->A6 Yes (Impure Solid) End Improved Yield D3->End No A1->End A2 Check catalyst activity. Ensure efficient water removal. A2->End A3->End A4->End A5->End A6->End

Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.

References

  • Friedländer Synthesis. Wikipedia. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

  • Product Class 8: Naphthyridines. Thieme Chemistry. [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

  • Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. Molecules. [Link]

  • Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • The Naphthyridines. ScienceDirect. [Link]

Sources

Technical Support Center: Troubleshooting the Purification of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-1,7-naphthyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with N-heterocyclic compounds. The unique electronic and physical properties of the naphthyridine scaffold can present specific challenges during purification. This document provides in-depth, mechanistically-driven troubleshooting advice and validated protocols to help you achieve high purity for your target compound.

Introduction: The Purification Challenge

This compound is a bicyclic heteroaromatic compound belonging to the naphthyridine family. Like other isomers in this class, its utility spans medicinal chemistry and materials science.[1][2] The primary challenge in its purification stems from the basicity of the two nitrogen atoms within the ring system. These nitrogen atoms can engage in strong hydrogen bonding and acid-base interactions, particularly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to common issues like peak tailing, poor resolution, and even irreversible adsorption during column chromatography. This guide will address these issues head-on with practical, field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on my silica gel TLC plate and I'm getting significant tailing in my column. What is the underlying cause?

A: This is the most common issue encountered with basic N-heterocycles like this compound. The streaking, or tailing, is a direct result of strong, non-ideal interactions between the basic nitrogen lone pairs on your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction slows the elution of the compound in a non-uniform manner, causing it to drag across the stationary phase.

Q2: I'm struggling to find a suitable single solvent for recrystallization. My compound is either too soluble in everything or not soluble enough. What's the next step?

A: This is a classic solubility dilemma. The solution is to employ a two-solvent recrystallization system. This involves dissolving your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature, followed by the slow addition of a miscible "anti-solvent" (one in which it is poorly soluble) until the solution becomes faintly turbid. Slow cooling of this saturated solution will then promote the formation of high-purity crystals.[3]

Q3: After purification, my NMR spectrum still shows minor peaks I can't identify. What are the most probable impurities?

A: Impurities in a this compound synthesis typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like substituted aminopyridines or nicotinic acid derivatives.[4]

  • Reaction Byproducts: These can include regioisomers formed during the ring-closing step, or over-alkylated/oxidized products if the reaction conditions are not carefully controlled.[5]

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO) can be difficult to remove and may require high-vacuum drying or co-evaporation with a more volatile solvent.

Q4: How can I definitively confirm the purity and identity of my final this compound product?

A: A combination of analytical techniques is essential for a complete picture of purity and structural confirmation. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.[6][7] Finally, Mass Spectrometry (MS) should be used to confirm the molecular weight of the compound.[8]

Section 2: In-Depth Troubleshooting Guide: Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis. However, without modification, it is often unsuitable for basic compounds.

Problem: Severe Peak Tailing and/or Irreversible Adsorption
  • Causality: The fundamental issue is the acid-base interaction between the basic analyte and the acidic silica gel. This leads to a non-linear adsorption isotherm, where a fraction of the analyte is very strongly bound to the stationary phase, resulting in a "tail" on the elution peak. In severe cases, the compound may not elute at all.

  • Solution 1 (Preferred): Basic Eluent Modifier

    • Mechanism: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) is the most common choice, typically added at a concentration of 0.5-1% (v/v). The triethylamine is more basic than the naphthyridine and will preferentially bind to the silanol groups, effectively "masking" them from your compound. This allows the this compound to travel through the column via normal-phase partitioning, resulting in sharp, symmetrical peaks. An alternative is to use a solvent system pre-saturated with aqueous ammonia.

    • Trustworthiness Check: Before running the column, run two TLC plates. Spot your crude material on both. Run one in your chosen eluent (e.g., 50% Ethyl Acetate/Hexane) and the other in the same eluent containing 1% Et₃N. You should observe a significant improvement in the spot shape and a slightly higher Rf value on the Et₃N-treated plate. This validates the approach before committing your material to a column.

  • Solution 2: Alternative Stationary Phases

    • Mechanism: If basic modifiers are incompatible with your compound (e.g., if it can react with amines), consider a different stationary phase.

      • Neutral Alumina (Al₂O₃): Alumina is amphoteric but generally less acidic than silica. It can be a good alternative for separating basic compounds.

      • Deactivated Silica: You can prepare "deactivated" silica gel by treating it with a silanizing agent to cap the free silanol groups, though this is less common in a standard research lab.

Problem: Poor Separation of Closely-Eluting Impurities
  • Causality: The polarity and composition of the mobile phase do not provide sufficient selectivity (differential partitioning) between your product and the impurity.

  • Solution: Systematic Eluent Optimization

    • Mechanism: Separation is governed by the competition for stationary phase binding sites between the solvent and the analyte. To improve separation, you must alter this competition. Instead of just increasing the percentage of the polar solvent (which reduces all retention times), try changing the solvent composition entirely to exploit different intermolecular interactions (e.g., dipole-dipole vs. hydrogen bonding).

    • Actionable Steps:

      • Start with a standard system like Ethyl Acetate (EtOAc) / Hexanes.

      • If separation is poor, switch to a system with a different character, such as Dichloromethane (DCM) / Methanol (MeOH). DCM is a good dipole, while MeOH is a strong hydrogen bond donor and acceptor.

      • Screen various ratios of your new system by TLC to find the optimal balance of retention (Rf ~0.25-0.35) and separation.

Eluent SystemModifier (if needed)Characteristics & Use Case
Ethyl Acetate / Hexanes1% TriethylamineStandard starting point for moderately polar compounds.
Dichloromethane / Methanol1% TriethylamineExcellent for more polar compounds. Methanol is very effective at eluting H-bond acceptors.
Chloroform / Acetone1% TriethylamineOffers different selectivity compared to ester or alcohol-based systems.
Diethyl Ether / Hexanes1% TriethylamineGood for less polar compounds; ether is a weaker H-bond acceptor than EtOAc.
Workflow: Troubleshooting Column Chromatography

Below is a logical workflow for diagnosing and solving common column chromatography issues with this compound.

G start Start: Crude Product tlc Run Analytical TLC (e.g., 50% EtOAc/Hex) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc tailing Problem: Severe Tailing or Streaking? eval_tlc->tailing add_base Solution: Add 1% Et3N to Eluent tailing->add_base Yes separation Problem: Poor Separation (ΔRf < 0.1)? tailing->separation No re_tlc Re-run TLC with Et3N add_base->re_tlc re_tlc->eval_tlc change_solvent Solution: Change Solvent System (e.g., to DCM/MeOH) separation->change_solvent Yes good_sep Good Separation & Rf ≈ 0.3 separation->good_sep No screen_ratios Screen New Ratios by TLC change_solvent->screen_ratios screen_ratios->eval_tlc run_column Pack and Run Column good_sep->run_column

Caption: Decision tree for troubleshooting column chromatography.

Section 3: Standard Operating Protocols (SOPs)
SOP-01: Flash Column Chromatography with Basic Modifier

This protocol assumes a target of purifying 1 gram of crude this compound.

  • Eluent Preparation: Prepare 1 L of the desired eluent system (e.g., 40% Ethyl Acetate in Hexanes) determined from your TLC analysis. Add 10 mL of triethylamine (1% v/v) and mix thoroughly.

  • Column Selection & Packing:

    • Select a glass column with a diameter of approximately 40 mm.

    • Place a small plug of cotton or glass wool at the bottom of the column.[9]

    • Add a 1 cm layer of sand.

    • Prepare a slurry of silica gel (~50 g, 50:1 ratio of silica:crude) in your prepared eluent.

    • Pour the slurry into the column, using pressure from a pump or airline to pack the bed firmly and evenly. Ensure no air bubbles are trapped.[9]

    • Add another 1 cm layer of sand on top of the packed silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the 1 g of crude material in a minimal amount of dichloromethane (~2-3 mL).

    • Add ~2 g of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply pressure and begin collecting fractions. Monitor the elution process using TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent using a rotary evaporator. To remove the last traces of triethylamine, you may need to co-evaporate with a solvent like toluene or place the sample under a high vacuum for several hours.

SOP-02: Two-Solvent Recrystallization
  • Solvent Selection: Identify a solvent pair. For this compound, a potential pair could be Methanol (good solvent) and Water (anti-solvent), or Dichloromethane (good solvent) and Hexanes (anti-solvent).

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Heat the flask in a water or oil bath and add the "good" solvent dropwise while stirring until the solid just dissolves.[7]

  • Induce Precipitation: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent cloudiness (turbidity). If you add too much, add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or a freezer. Slow cooling is critical for forming large, pure crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent".

  • Drying: Dry the crystals under a high vacuum to remove all residual solvents.

Workflow: Two-Solvent Recrystallization

G cluster_0 Hot Stage cluster_1 Cooling Stage cluster_2 Isolation Stage start Impure Solid in Flask dissolve Add minimal 'Good' Solvent (Hot) start->dissolve antisolvent Add 'Anti-Solvent' dropwise until turbid dissolve->antisolvent cool_slow Cool Slowly to Room Temp antisolvent->cool_slow cool_cold Cool further (Ice Bath) cool_slow->cool_cold filtrate Vacuum Filtration cool_cold->filtrate wash Wash with Cold 'Anti-Solvent' filtrate->wash dry Dry Under High Vacuum wash->dry finish Pure Crystals dry->finish

Caption: Step-by-step workflow for two-solvent recrystallization.

Section 4: Purity Assessment & Characterization

Verifying the purity of your final product is a critical, non-negotiable step. No purification is complete until purity has been analytically proven.

TechniqueInformation ProvidedKey Considerations
HPLC Quantitative purity (% area under the curve).Use a suitable column (e.g., C18) and mobile phase. A UV detector set to the λmax of the naphthyridine ring is standard.
¹H NMR Structural confirmation, presence of proton-bearing impurities.Integration of peaks should correspond to the expected number of protons. Absence of unexpected signals is key.[6]
¹³C NMR Confirms the carbon skeleton of the molecule.The number of signals should match the number of unique carbons in the structure.
Mass Spec (MS) Confirms the molecular weight (M+H)⁺.Provides definitive evidence that you have synthesized the compound of the correct mass.[8]
Melting Point Qualitative indicator of purity.A sharp, narrow melting range is indicative of high purity. Impurities typically broaden and depress the melting point.
References
  • Sobrino, R., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(5), 1396. Available at: [Link]

  • Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Wrobel, D., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 24(13), 11113. Available at: [Link]

  • Chem-Impex International. (n.d.). 2-Methyl-1,8-naphthyridine Product Information. Available at: [Link]

  • ResearchGate. (2025). Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. Unpublished manuscript. Available at: [Link]

  • Ikekawa, N. (1958). Studies on Naphthyridines. II. Synthesis of 2,7-Naphthyridine. Chemical and Pharmaceutical Bulletin, 6(3), 269–272. Available at: [Link]

  • Zong, G., et al. (2013). N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). Acta Crystallographica Section E, 69(Pt 5), o690. Available at: [Link]

  • Jimenez, A., et al. (2012). Molecular Recognition Studies on Naphthyridine Derivatives. Molecules, 17(5), 5486–5501. Available at: [Link]

  • Reddit r/Chempros. (2019). Recrystallization with two solvents. Available at: [Link]

  • Castellanos, A., et al. (2013). Fast Screening of Polycyclic Aromatic Hydrocarbons using Trapped Ion Mobility Spectrometry – Mass Spectrometry. Analytical Methods, 5(22), 6358-6365. Available at: [Link]

  • Quiroga, J., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(21), 5032. Available at: [Link]

  • ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PDF available from ResearchGate. Available at: [Link]

  • Journal of Applicable Chemistry. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE Journals. Available at: [Link]

  • MIT OpenCourseWare. (2010). Column Chromatography. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for thermolysis and crystallization. Organic Syntheses, 84, 10. Available at: [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29416–29422. Available at: [Link]

  • Alajarin, R., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

  • Google Patents. (2023). Process for purification of linagliptin. WO2023156675A1.

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Challenges in the scale-up synthesis of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Methyl-1,7-naphthyridine. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis and scale-up of this important heterocyclic scaffold. The following sections provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into root causes and actionable solutions.

Q1: My cyclization reaction to form the this compound core is resulting in very low yields. What are the primary factors to investigate?

A1: Low yields in naphthyridine synthesis are common and can typically be attributed to three main areas: incomplete reaction, side product formation, or product degradation.

  • Incomplete Reaction: The Friedländer or Skraup cyclizations, common routes to naphthyridines, often require forcing conditions.[1][2] On a larger scale, inefficient heat transfer can lead to incomplete conversion.

    • Causality: The condensation and subsequent cyclization steps have significant activation energy barriers. If the reaction bulk does not reach and maintain the target temperature, the reaction will stall.

    • Solution: Ensure uniform heating and agitation. For scale-up, consider using a jacketed reactor with an overhead stirrer. A temperature probe in the reaction mixture (not just the heating mantle) is critical. You may also explore microwave-assisted synthesis for smaller scales to rapidly screen for optimal temperature conditions.[1]

  • Side Product Formation: The most common issue is the formation of regioisomers (e.g., 2-Methyl-1,5-naphthyridine) or polymeric tars.

    • Causality: The cyclization of 3-aminopyridine precursors can occur at either the C2 or C4 position. Cyclization at C2 leads to the 1,5-isomer, while cyclization at C4 gives the desired 1,7-isomer. The C2 position often has a stronger mesomeric effect, favoring the formation of the 1,5-isomer.[3] High temperatures can also promote polymerization of starting materials or intermediates.

    • Solution: To favor the 1,7-isomer, use a starting material where the 2-position of the 3-aminopyridine is blocked, for instance, by an electron-donating group.[3] Alternatively, milder reaction conditions using a catalyst can improve regioselectivity. For example, while developed for 1,8-naphthyridines, the use of amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to dramatically improve regioselectivity in Friedländer annulations with unmodified methyl ketones.[4][5]

  • Product Degradation: Naphthyridines can be sensitive to highly acidic and oxidative conditions present in classic syntheses like the Skraup reaction.

    • Causality: The "sulfo-mix" (concentrated sulfuric acid and an oxidizing agent) used in the Skraup reaction is harsh. At elevated temperatures, it can lead to charring and degradation of the aromatic product.

    • Solution: Minimize reaction time at high temperatures. Once the reaction is complete (as monitored by TLC or HPLC), cool it down promptly before workup. Consider alternative, milder synthetic routes if degradation is severe.

Q2: I am observing significant tar-like byproducts, making purification a major challenge. How can I minimize their formation?

A2: Tar formation is a classic problem in syntheses that use strong acids and high temperatures, such as the Skraup or Doebner-von Miller reactions.

  • Causality: These reactions often involve the in-situ formation of highly reactive species like acrolein from glycerol. These unsaturated aldehydes can readily polymerize under acidic conditions, leading to intractable tars.

  • Troubleshooting Workflow: The following workflow can help diagnose and solve the issue of tar formation.

G start High Tar Formation Observed check_temp Is Reaction Temperature > 150°C? start->check_temp high_temp_yes Reduce Temperature Consider Pressure Tube for Volatile Reagents check_temp->high_temp_yes Yes high_temp_no Tar is Likely Not Thermally Induced check_temp->high_temp_no No check_acid Is a Strong Brønsted Acid (e.g., H₂SO₄) Used? strong_acid_yes Switch to a Milder Catalyst (e.g., Lewis Acids like CeCl₃·7H₂O or Amine Catalysts) check_acid->strong_acid_yes Yes strong_acid_no Investigate Starting Material Purity check_acid->strong_acid_no No high_temp_yes->check_acid high_temp_no->check_acid solution Optimized Milder Conditions strong_acid_yes->solution strong_acid_no->solution

Caption: Troubleshooting workflow for minimizing tar formation.

  • Recommended Solutions:

    • Use a Milder Catalyst: Switch from concentrated sulfuric acid to a Lewis acid catalyst. Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been shown to effectively catalyze Friedländer condensations under solvent-free grinding conditions at room temperature, which dramatically reduces byproduct formation.[6]

    • Improve Reagent Addition: If using a classic method, control the addition of the carbonyl source (e.g., crotonaldehyde or its precursor) to the heated acid/amine mixture. A slow, controlled addition can maintain a low instantaneous concentration of the polymerizable species.

    • Consider an Alternative Route: Syntheses that build the rings in a more controlled, stepwise fashion can avoid the harsh conditions that lead to tarring.

Q3: My crude product is difficult to purify. Column chromatography on silica gel gives poor recovery, and crystallization is challenging. What are my options for scale-up?

A3: Purification is a significant hurdle in scaling up the synthesis of nitrogen-containing heterocycles like naphthyridines.[7]

  • Chromatography Issues:

    • Causality: The basic nitrogen atoms of the this compound core can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing, poor separation, and irreversible adsorption of the product onto the column, causing low recovery.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel with a base. This can be done by preparing the slurry in an eluent containing a small amount of triethylamine (~0.5-1%) or ammonia in methanol. This neutralizes the acidic sites and improves elution.

      • Switch Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), for chromatography.

  • Crystallization Challenges:

    • Causality: The crude product may contain closely related impurities (e.g., regioisomers or starting materials) that co-crystallize with the desired product or act as crystallization inhibitors. The product might also be too soluble in common organic solvents.

    • Solution:

      • Salt Formation: This is a highly effective industrial method for purifying basic compounds. Treat the crude product in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) with an acid like HCl (in isopropanol) or methanesulfonic acid. The resulting salt is often highly crystalline and will precipitate, leaving many organic impurities behind in the solvent. The freebase can then be regenerated in a subsequent step if required.

      • Solvent Screening: Perform a systematic screening of various solvent/anti-solvent systems to find conditions for effective crystallization. A typical approach is to dissolve the crude material in a good solvent (e.g., dichloromethane or methanol) and slowly add an anti-solvent (e.g., hexanes or water) until turbidity is observed, then allow it to crystallize.

Section 2: Scale-Up FAQs

Q1: What are the primary safety concerns when scaling this synthesis from grams to kilograms?

A1: Scaling up any chemical synthesis introduces new safety challenges that must be rigorously addressed. For naphthyridine synthesis, the key concerns are thermal management, handling of hazardous reagents, and potential pressure build-up.[8]

  • Thermal Runaway:

    • Hazard: The cyclization and neutralization steps are often highly exothermic. On a small scale, the high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases dramatically, and heat can build up, leading to a dangerous increase in temperature and pressure (thermal runaway).

    • Mitigation:

      • Calorimetry Studies: Before scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).

      • Controlled Addition: Add reagents slowly and monitor the internal temperature. Ensure the reactor's cooling system can handle the heat output.

      • Quenching Plan: Have a validated emergency quenching procedure in place to stop the reaction if the temperature exceeds a safe limit.

  • Hazardous Reagents:

    • Hazard: Reagents like concentrated sulfuric acid, phosphorus oxychloride (if converting a naphthyridinone to a chloro-naphthyridine), and various oxidizing agents are corrosive, toxic, and highly reactive.[8]

    • Mitigation: Use appropriate personal protective equipment (PPE). Employ closed-system transfers for corrosive liquids to minimize exposure. Ensure adequate ventilation and have appropriate spill kits readily available.

  • Gas Evolution:

    • Hazard: Some synthetic routes may evolve gases. For example, reactions involving diazonium salts, though less common for this specific target, are notorious for releasing nitrogen gas, which can lead to rapid pressure increases.[8] Any reaction involving a neutralization or quench of acid can also evolve significant gas if carbonates are present.

    • Mitigation: Ensure the reactor is properly vented through a system that can handle the potential gas flow (e.g., a scrubber for acidic vapors). Never run a reaction with the potential for gas evolution in a sealed system.

Q2: Can the Friedländer annulation be adapted for a more sustainable, large-scale synthesis?

A2: Yes, the classic Friedländer annulation, which often uses harsh conditions, has been the subject of considerable optimization to align with green chemistry principles.

  • Catalyst Improvements: The original base- or acid-catalyzed methods often require stoichiometric amounts of catalyst and high temperatures. Modern approaches use highly efficient catalysts at low loadings.

    • Example: Choline hydroxide (ChOH), a bio-based catalyst, has been used at just 1 mol% in water for the synthesis of 1,8-naphthyridines, achieving excellent yields.[9] This approach avoids harsh bases and organic solvents.

  • Solvent Choice: Replacing traditional high-boiling organic solvents like NMP or DMSO is a key goal.

    • Example: Water is an ideal green solvent. The aforementioned ChOH-catalyzed method proceeds efficiently in water.[9] Polyethylene glycol (PEG) has also been used as a recyclable, non-toxic solvent for Friedländer reactions.[10]

  • Energy Efficiency: Traditional methods require prolonged heating.

    • Example: Using highly active catalysts can reduce reaction times and temperatures. The use of grinding or mechanochemistry, as demonstrated with CeCl₃·7H₂O, can completely eliminate the need for bulk solvent and heating, representing a significant improvement in energy efficiency.[6]

Section 3: Experimental Protocols and Data

Protocol: Optimized Friedländer Synthesis of this compound

This protocol is a representative procedure based on modern, milder adaptations of the Friedländer annulation, suitable for lab-scale synthesis with scalability in mind. It utilizes a readily available starting material and a Lewis acid catalyst to improve selectivity and reduce byproduct formation.

Reaction Scheme:

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-2-chloropyridine (1.0 eq) and the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.1 eq).

  • Reagent Addition: Add acetone (5.0 eq) followed by a suitable solvent such as toluene (5 mL per gram of aminopyridine).

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-methyl-8-chloro-1,7-naphthyridine can be purified by crystallization or column chromatography (using silica gel deactivated with triethylamine).

  • Dechlorination: The intermediate is then dehalogenated under standard conditions (e.g., H₂, Pd/C in ethanol with a base like sodium acetate) to yield the final product, this compound.

Data Summary: Comparison of Synthesis Conditions

The following table summarizes key parameters comparing a classic high-temperature approach with a modern catalyzed approach for the cyclization step.

ParameterClassic Skraup/FriedländerModern Catalyzed MethodRationale for Change
Catalyst Conc. H₂SO₄ or KOHLewis Acid (e.g., Yb(OTf)₃) or Amine CatalystMilder conditions, higher selectivity, reduced tar formation.[4][6]
Temperature 150-220 °C80-120 °CLower energy consumption, fewer thermal decomposition byproducts.
Solvent None or high-boiling (e.g., nitrobenzene)Toluene, Water, or PEGImproved safety profile and easier workup; potential for green solvents.[9][10]
Yield 20-50%60-90%Higher efficiency and fewer side reactions.
Purification Difficult (Tar removal, distillation)Simpler (Crystallization or chromatography)Cleaner reaction profile simplifies downstream processing.[7]
Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Friedländer annulation, highlighting the key steps where issues can arise.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Dehydration cluster_3 Step 4: Cyclization & Aromatization A Acetone + Base ⇌ Enolate B Aminopyridine Aldehyde + Enolate A->B issue1 Side Reaction: Self-condensation of acetone A->issue1 C β-Hydroxy Ketone Intermediate B->C Addition D α,β-Unsaturated Ketone (Chalcone analog) C->D - H₂O E Intramolecular Michael Addition D->E issue2 Polymerization of unsaturated intermediate D->issue2 F Dehydration/ Aromatization E->F G This compound F->G

Caption: Mechanism of the Friedländer annulation and potential side reactions.

References

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available from: [Link]

  • Optimization of the Synthesis of 2-Methyl-1,8- naphthyridine ab (10). ResearchGate. Available from: [Link]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available from: [Link]

  • (PDF) 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available from: [Link]

  • Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Organic Process Research & Development. Available from: [Link]

  • Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues. Journal of Combinatorial Chemistry. Available from: [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Molecules. Available from: [Link]

  • Product Class 8: Naphthyridines. Science of Synthesis. Available from: [Link]

  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Method for one-step preparation of 2-methylquinoline. Google Patents.
  • Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. ACS Publications. Available from: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available from: [Link]

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. ACS Publications. Available from: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. The Journal of Organic Chemistry. Available from: [Link]

  • METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Organic Syntheses. Available from: [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. Available from: [Link]

  • CeCl .7H O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Chemistry. Available from: [Link]

  • NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water. The Journal of Organic Chemistry. Available from: [Link]

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Validation & Comparative

Navigating the Mitotic Checkpoint: A Comparative Guide to MASTL Kinase Inhibitors, Featuring 2-Methyl-1,7-naphthyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to oncology, the precise control of the cell cycle remains a paramount objective. Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitotic progression.[1][2] Its overexpression in various cancers, including breast, head and neck, thyroid, and colorectal cancers, is linked to poor prognosis, making it a compelling therapeutic target.[1] MASTL inhibition offers a promising strategy to selectively induce mitotic catastrophe in cancer cells, leading to their elimination while potentially sparing healthy cells.[3][4]

This guide provides an in-depth comparison of the efficacy of emerging 2,7-naphthyridine-based MASTL inhibitors with other notable small-molecule inhibitors. We will delve into the mechanistic underpinnings of MASTL inhibition, present supporting experimental data, and provide detailed protocols for key validation assays.

The MASTL-PP2A Axis: A Druggable Node in Mitotic Regulation

MASTL exerts its primary oncogenic function by phosphorylating and inactivating the tumor suppressor protein phosphatase 2A (PP2A).[1][2] This inactivation is crucial for maintaining the high levels of cyclin-dependent kinase 1 (CDK1) activity required for mitotic entry and progression. Consequently, inhibiting MASTL restores PP2A activity, leading to the dephosphorylation of CDK1 substrates, mitotic arrest, and ultimately, cell death in rapidly dividing cancer cells. This targeted approach provides a therapeutic window by exploiting the differential reliance on MASTL activity between cancerous and normal cells.

MASTL_Pathway cluster_mitosis Mitotic Progression cluster_regulation MASTL-PP2A Regulatory Axis CDK1 CDK1 Mitotic_Substrates Mitotic Substrates CDK1->Mitotic_Substrates Phosphorylation Mitosis Mitosis Mitotic_Substrates->Mitosis MASTL MASTL (Greatwall Kinase) ENSA_ARPP19 ENSA/ARPP19 MASTL->ENSA_ARPP19 Phosphorylates PP2A PP2A (Tumor Suppressor) PP2A->Mitotic_Substrates Dephosphorylates ENSA_ARPP19->PP2A Inhibits Inhibitor MASTL Inhibitor (e.g., 2,7-Naphthyridine) Inhibitor->MASTL

Figure 1: Simplified signaling pathway of MASTL-mediated mitotic control and the point of intervention for MASTL inhibitors.

Comparative Efficacy of MASTL Inhibitors

The development of potent and selective MASTL inhibitors is an active area of research. Several small molecules have been identified, with varying scaffolds and efficacy profiles. Here, we compare the novel 2,7-naphthyridine class with other well-characterized inhibitors.

Inhibitor ClassCompoundTargetIn Vitro IC50 / KiCellular Potency (pENSA IC50)Key Findings & References
2,7-Naphthyridine Compound [I] (Pfizer)MASTLNot Disclosed1.1 nM (MIA PaCa cells)High potency and oral bioavailability. Showed significant tumor growth inhibition in a pancreatic cancer mouse model.[5]
Compound [II] (Pfizer)MASTLNot Disclosed2.8 nM (MIA PaCa cells)High potency.[5]
Benzamide MKI-1MASTL~9.9 µMNot DisclosedFirst-generation inhibitor with antitumor and radiosensitizer activities.[1][3]
Quinazoline MKI-2MASTL37.44 nM142.7 nMSecond-generation inhibitor with improved potency and selectivity over MKI-1 and other AGC kinases. Induces mitotic catastrophe.[3][6][7]
Multi-AGC Kinase Inhibitor AT13148MASTL, ROCK, AKT, p70S6KNot DisclosedMicromolar rangeBroad-spectrum kinase inhibitor, often used as a positive control in MASTL inhibitor screening.[1][6]
Pyrido[2,3-d]pyrimidin-7-one GKI-1MASTLMicromolar rangeMicromolar rangeOne of the first-line inhibitors designed based on the MASTL kinase domain structure.[3]
Natural Product FlavopiridolMASTL82.1 nM (EC50)Not DisclosedBinds strongly to MASTL and induces G1 phase arrest and apoptosis in breast cancer cells.[8]

IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[9] Ki (inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.

The data clearly indicates that the 2,7-naphthyridine scaffold represents a significant advancement in the pursuit of potent MASTL inhibition, with Pfizer's compounds demonstrating nanomolar efficacy in cellular assays.[5] This positions them as highly promising candidates for further preclinical and clinical development.

Experimental Protocols for Efficacy Determination

To ensure the rigorous evaluation of MASTL inhibitors, a series of validated in vitro and cellular assays are essential. The following protocols provide a framework for assessing inhibitor potency, selectivity, and mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models Kinase_Assay 1. In Vitro Kinase Assay (e.g., ADP-Glo) Selectivity_Screen 2. Kinase Selectivity Screen Kinase_Assay->Selectivity_Screen pENSA 3. pENSA/pARPP19 Immunoblot/IF Selectivity_Screen->pENSA PP2A_Activity 4. PP2A Activity Assay pENSA->PP2A_Activity Cell_Cycle 5. Cell Cycle Analysis (FACS) PP2A_Activity->Cell_Cycle Viability 6. Cell Viability & Apoptosis Assays Cell_Cycle->Viability Xenograft 7. Xenograft Tumor Models Viability->Xenograft

Figure 2: A logical workflow for the comprehensive evaluation of MASTL inhibitors, from in vitro potency to in vivo efficacy.

In Vitro MASTL Kinase Assay (ADP-Glo™)

This assay quantitatively measures the activity of recombinant MASTL by detecting the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal that is proportional to the ADP concentration.[10]

Protocol:

  • Prepare a reaction mixture containing recombinant MASTL enzyme, a suitable substrate (e.g., recombinant ENSA or a generic substrate like myelin basic protein), and ATP in a kinase buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).[11]

  • Add serial dilutions of the test inhibitor (e.g., 2-Methyl-1,7-naphthyridine derivatives) or a vehicle control (DMSO) to the reaction mixture in a 96- or 384-well plate.

  • Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.[10]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[10]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement: Phospho-ENSA/ARPP19 Analysis

This assay validates that the inhibitor engages with and inhibits MASTL within a cellular context by measuring the phosphorylation status of its direct substrates, ENSA and ARPP19.

Principle: Active MASTL phosphorylates ENSA at Ser67 and ARPP19 at Ser62. Inhibition of MASTL leads to a decrease in the levels of phospho-ENSA/ARPP19. This can be detected by Western blotting or immunofluorescence.

Protocol (Western Blotting):

  • Culture cancer cells (e.g., MCF7, MIA PaCa-2) to 70-80% confluency.

  • Treat the cells with various concentrations of the MASTL inhibitor or vehicle control for a specified duration (e.g., 12-24 hours).

  • Lyse the cells in a suitable buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phospho-ENSA (Ser67)/ARPP19 (Ser62) and total ENSA/ARPP19. A loading control like β-actin should also be used.

  • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities to determine the dose-dependent decrease in ENSA/ARPP19 phosphorylation.

PP2A Activity Assay

This functional assay confirms the downstream mechanistic effect of MASTL inhibition, which is the reactivation of PP2A.

Principle: PP2A is a serine/threonine phosphatase. Its activity can be measured using a specific phosphopeptide substrate. The amount of phosphate released is proportional to the PP2A activity.

Protocol:

  • Treat cells with the MASTL inhibitor as described above. Okadaic acid, a known PP2A inhibitor, can be used as a negative control.[1][3]

  • Lyse the cells and immunoprecipitate the PP2A-Aα/β subunit using a specific antibody.[12]

  • Wash the immunoprecipitates and resuspend them in a phosphatase assay buffer.

  • Add a phosphopeptide substrate (e.g., from a commercial kit like the RediPlate 96 EnzChek Serine/Threonine Phosphatase Assay Kit).

  • Incubate the reaction at 30°C to allow for dephosphorylation.

  • Measure the amount of free phosphate released using a colorimetric or fluorescent detection method as per the kit instructions.

  • Normalize the PP2A activity to the amount of immunoprecipitated PP2A protein, determined by Western blotting.

Cell Cycle Analysis

This assay determines the effect of MASTL inhibition on cell cycle progression, specifically looking for an accumulation of cells in the G2/M phase, indicative of mitotic arrest.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G1, S, G2/M).

Protocol:

  • Treat cancer cells with the MASTL inhibitor for a duration that allows for at least one cell cycle (e.g., 24-48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.[12]

  • Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[12]

  • Incubate at 37°C for 30 minutes.[12]

  • Analyze the stained cells using a flow cytometer.

  • Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases. An increase in the G2/M population indicates mitotic arrest.

Conclusion

The landscape of MASTL inhibitors is rapidly evolving, with the novel 2,7-naphthyridine scaffold emerging as a particularly promising chemotype. The high potency and in vivo efficacy demonstrated by Pfizer's lead compounds underscore the therapeutic potential of this target. For researchers in the field, a multi-faceted approach to inhibitor evaluation, encompassing in vitro kinase activity, cellular target engagement, downstream pathway modulation, and cell cycle effects, is crucial for identifying and advancing the most effective clinical candidates. The protocols outlined in this guide provide a robust framework for these critical investigations, ultimately paving the way for new and effective cancer therapies targeting the mitotic machinery.

References

  • Oh, J. S., Kim, J. S., Kim, Y. H., Chae, C. H., Ahn, J., Kim, C., ... & Leem, J. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. Pharmaceuticals, 14(7), 647. [Link]

  • Oh, J. S., Kim, A. Y., Yoon, Y. N., Ahn, J., Hwang, J. A., Chae, C. H., ... & Kim, J. S. (2020). MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer. Frontiers in Oncology, 10, 579344. [Link]

  • Kim, J. S., Oh, J. S., Kim, Y. H., Chae, C. H., Ahn, J., Kim, C., ... & Leem, J. (2018). MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells. BMC Cancer, 18(1), 1-14. [Link]

  • Oh, J. S., Kim, J. S., Kim, Y. H., Chae, C. H., Ahn, J., Kim, C., ... & Leem, J. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. ResearchGate. [Link]

  • Oh, J. S., Kim, J. S., Kim, Y. H., Chae, C. H., Ahn, J., Kim, C., ... & Leem, J. (2021). Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes. PMC. [Link]

  • Gallego, R., et al. (2023). Discovery and characterization of potent and selective inhibitors of MASTL. American Chemical Society. [Link]

  • BioWorld. (2023). Highly potent and selective MASTL inhibitors disclosed. BioWorld Science. [Link]

  • Misra, G., Singh, S., Singh, S., Singh, A., Singh, A. K., & Singh, R. (2023). Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer. Life Sciences, 335, 122250. [Link]

  • Kim, J. S., Oh, J. S., Kim, Y. H., Chae, C. H., Ahn, J., Kim, C., ... & Leem, J. (2018). MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells. PubMed. [Link]

  • Berry, M., et al. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • BPS Bioscience. (n.d.). MASTL Kinase Assay Protocol. BPS Bioscience. [Link]

  • Castro, A., Vigneron, S., & Lorca, T. (2016). Molecular Basis of the Mechanisms Controlling MASTL. PMC. [Link]

  • Oh, J. S., Kim, A. Y., Yoon, Y. N., Ahn, J., Hwang, J. A., Chae, C. H., ... & Kim, J. S. (2020). MKI-1 inhibits MASTL activity in vitro. ResearchGate. [Link]

  • Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters. [Link]

  • Sabnis, R. W. (2024). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. ACS Publications. [Link]

  • Rogers, S., McCloy, R. A., & Watkins, D. N. (2023). The MASTL/PP2A cell cycle kinase-phosphatase module restrains PI3K-Akt activity in an mTORC1-dependent manner. The EMBO Journal, 42(4), e110833. [Link]

  • Patsnap. (2024). MASTL Inhibitors (Pfizer). Patsnap Synapse. [Link]

  • Google Patents. (2024). WO2024003773A1 - Novel 2,7-naphthyridine compounds as mastl inhibitors for treating cancer.
  • K, S., & R, R. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cureus, 14(9), e29301. [Link]

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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Naphthyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold is a well-established privileged structure in medicinal chemistry, with its various isomers giving rise to a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3][4][5][6]. The specific arrangement of the two nitrogen atoms within the fused pyridine ring system is a critical determinant of the molecule's pharmacological profile[7]. For instance, derivatives of 1,8-naphthyridine are known for their antibacterial properties, often targeting DNA gyrase, while certain 1,7- and 2,7-naphthyridine derivatives have been identified as potent PDE5 inhibitors[2][5][8].

This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel naphthyridine derivatives, using the hypothetical compound 2-Methyl-1,7-naphthyridine as a case study. We will explore a systematic, multi-pronged approach to move from a structural hypothesis to a validated MoA, comparing its potential activities against established therapeutic agents.

Part 1: Initial Hypothesis Generation and Target Identification

The journey to validate a compound's MoA begins with its structure. The 1,7-naphthyridine core, while less explored than its 1,8-isomer, has been associated with specific biological targets. Our initial analysis of this compound would consider structural similarities to known inhibitors.

  • Hypothesis 1: Phosphodiesterase (PDE) Inhibition. The 1,7- and 2,7-naphthyridine cores have been successfully developed into potent and selective PDE5 inhibitors[8]. The planar nature of the naphthyridine ring could allow it to mimic the purine ring of cGMP, occupying the catalytic site of the enzyme.

  • Hypothesis 2: DNA Gyrase/Topoisomerase IV Inhibition. While more characteristic of 1,8-naphthyridines like nalidixic acid, the planar, bicyclic nature of the 1,7-naphthyridine scaffold suggests a potential for DNA intercalation[2][5][9]. This interaction could disrupt the function of bacterial topoisomerases, leading to an antibacterial effect.

  • Hypothesis 3: Kinase Inhibition. The 1,6-naphthyridine scaffold has been identified as a c-Met kinase inhibitor[10]. Given the prevalence of nitrogen-containing heterocycles in kinase inhibitors, this remains a plausible, albeit broader, hypothesis.

Our validation strategy will proceed with parallel experimental workflows to test these primary hypotheses.

Part 2: Experimental Validation Workflows

A robust MoA validation relies on a hierarchy of evidence, from direct biochemical assays to cell-based functional assays and selectivity profiling.

Workflow 1: Investigating PDE5 Inhibition

This workflow aims to confirm direct inhibition of the PDE5 enzyme and its downstream cellular effects. Sildenafil will be used as a positive control and comparator.

A. Biochemical Assay: In Vitro PDE5 Enzymatic Assay

  • Principle: This assay directly measures the ability of the test compound to inhibit the hydrolysis of cGMP by recombinant human PDE5.

  • Protocol:

    • Recombinant human PDE5A1 is incubated with varying concentrations of this compound or Sildenafil (typically from 10 µM down to 0.1 nM) in an assay buffer for 15 minutes at 30°C.

    • The enzymatic reaction is initiated by the addition of a known concentration of cGMP.

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) and then terminated.

    • The amount of remaining cGMP or the product (GMP) is quantified, often using a competitive immunoassay (e.g., HTRF, FP) or by converting GMP to a detectable signal.

    • The percentage of inhibition is calculated for each concentration, and the data is fitted to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell-Based Assay: Intracellular cGMP Quantification

  • Principle: If this compound inhibits PDE5 in a cellular context, it should lead to an accumulation of intracellular cGMP, especially upon stimulation of guanylate cyclase.

  • Protocol:

    • Plate a suitable cell line (e.g., rabbit corpus cavernosum smooth muscle cells) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or Sildenafil for 30 minutes.

    • Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate soluble guanylate cyclase and induce cGMP production.

    • After a short incubation period (e.g., 10 minutes), lyse the cells and measure the intracellular cGMP concentration using a commercially available ELISA or HTRF kit.

    • Plot the fold-increase in cGMP levels against the compound concentration to determine the EC₅₀.

C. Selectivity Profiling: PDE Isoform Panel

  • Principle: To establish selectivity, the compound should be tested against other PDE isoforms (PDE1-4, 6, etc.). High selectivity for PDE5 over other isoforms is a key characteristic of drugs like Sildenafil.

  • Protocol:

    • Perform in vitro enzymatic assays as described in Workflow 1A, but using a panel of recombinant human PDE isoforms.

    • Calculate the IC₅₀ value for each isoform.

    • Determine the selectivity ratio by dividing the IC₅₀ for other isoforms by the IC₅₀ for PDE5.

Data Summary: PDE5 Inhibition Profile

CompoundPDE5 IC₅₀ (nM)PDE6 IC₅₀ (nM)Selectivity (PDE6/PDE5)cGMP EC₅₀ (nM)
This compound1.5450300-fold10
Sildenafil (Control)3.03010-fold25
Workflow 2: Investigating Antibacterial Activity via DNA Gyrase Inhibition

This workflow will assess the antibacterial potential of this compound, focusing on its possible role as a bacterial topoisomerase inhibitor. Ciprofloxacin will serve as the comparator.

A. Initial Screening: Minimum Inhibitory Concentration (MIC) Assay

  • Principle: This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.

  • Protocol:

    • Prepare a two-fold serial dilution of this compound and Ciprofloxacin in a 96-well plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., Staphylococcus aureus).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

B. Biochemical Assay: DNA Gyrase Supercoiling Assay

  • Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Protocol:

    • Incubate purified E. coli or S. aureus DNA gyrase with relaxed circular plasmid DNA in the presence of various concentrations of this compound or Ciprofloxacin.

    • Initiate the reaction by adding ATP.

    • After incubation, stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

    • In the absence of an inhibitor, the relaxed plasmid will be converted to its supercoiled form. An effective inhibitor will prevent this conversion, leaving the DNA in a relaxed state.

    • Quantify the band intensities to determine the IC₅₀ of inhibition.

C. Mechanism Confirmation: DNA Intercalation Assay

  • Principle: To support the hypothesis of DNA interaction, a DNA intercalation assay can be performed.

  • Protocol:

    • Monitor the change in the fluorescence of a DNA-binding dye (e.g., ethidium bromide) upon its displacement by the test compound.

    • Alternatively, use UV-Vis spectroscopy to observe changes in the compound's absorption spectrum upon binding to DNA.

Data Summary: Antibacterial and DNA Gyrase Inhibition Profile

CompoundS. aureus MIC (µg/mL)DNA Gyrase IC₅₀ (µM)
This compound>128>100
Ciprofloxacin (Control)0.50.2

Visualizations

Signaling Pathway: PDE5 and cGMP Regulation

PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Hydrolyzes Relaxation Smooth Muscle Relaxation PKG->Relaxation Naphthyridine This compound Naphthyridine->PDE5 Inhibits

Caption: PDE5 signaling pathway and the inhibitory role of this compound.

Experimental Workflow: MoA Validation

MoA_Workflow cluster_0 Hypothesis Generation cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 Conclusion Structure This compound Structure EnzymeAssay Enzymatic Assays (PDE5, DNA Gyrase, Kinases) Structure->EnzymeAssay Test Hypotheses Selectivity Selectivity Profiling (Isoform/Kinase Panels) EnzymeAssay->Selectivity Confirm Specificity CellAssay Cell-Based Functional Assays (cGMP levels, MIC) EnzymeAssay->CellAssay Validate in Cells MoA Validated Mechanism of Action Selectivity->MoA CellAssay->MoA

Caption: A streamlined workflow for validating the mechanism of action.

Part 3: Interpretation and Conclusion

Based on our hypothetical data, this compound emerges as a potent and selective PDE5 inhibitor. The low nanomolar IC₅₀ in the biochemical assay, coupled with a corresponding increase in intracellular cGMP in a cell-based model, provides strong evidence for this MoA. Furthermore, its high selectivity over other PDE isoforms, particularly PDE6, suggests a favorable therapeutic window compared to less selective inhibitors.

Conversely, the lack of significant antibacterial activity (high MIC) and the inability to inhibit DNA gyrase at high concentrations effectively rule out the second hypothesis. While kinase inhibition remains a possibility to be explored in broader screening panels, the current evidence strongly points towards PDE5 as the primary target.

This systematic approach, combining biochemical and cellular assays with selectivity profiling, is essential for robustly validating the mechanism of action of any novel compound. It provides the necessary confidence for further preclinical and clinical development and helps in understanding the potential therapeutic applications and off-target effects.

References

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  • Discovery and SAR study of 1H-imidazo[4,5-h][9][11]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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Profiling Novel Kinase Inhibitors: A Comparative Guide Featuring 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of a novel kinase inhibitor, using the hypothetical case of 2-Methyl-1,7-naphthyridine. While extensive public data on the specific kinase profile of this compound is not available, the naphthyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This guide will, therefore, use known naphthyridine-based inhibitors as comparative examples to illustrate the principles and methodologies of kinase profiling.

The Imperative of Kinase Cross-Reactivity Profiling

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[3] Their dysregulation is implicated in a multitude of diseases, most notably cancer, making them a major class of therapeutic targets.[4] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5] Off-target inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Consequently, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action, predicting its safety profile, and uncovering potential new therapeutic applications.[5][6]

This compound: A Candidate for Profiling

The 1,7-naphthyridine core, a bicyclic heteroaromatic system, is present in a number of biologically active compounds.[7][8][9] Its rigid structure and potential for diverse substitutions make it an attractive scaffold for kinase inhibitor design. While derivatives of various naphthyridine isomers have been explored as potent and selective inhibitors of specific kinases such as MET, PKMYT1, and PIP4K2A, the detailed kinome-wide selectivity of this compound remains to be elucidated.[10][11][12]

This guide will outline the experimental journey of characterizing such a compound, from initial screening to in-depth comparison with other relevant inhibitors.

Comparative Framework: Naphthyridine-Based Kinase Inhibitors

To provide context for the kind of data one would aim to generate for this compound, we will refer to fictionalized but representative data for the following comparator compounds, based on the activities of known naphthyridine derivatives:

  • Comparator A (A-1,6-Naphthyridine Derivative): A highly potent inhibitor of c-Met, with some off-target activity against other tyrosine kinases.[2]

  • Comparator B (B-2,7-Naphthyridinone Derivative): A selective inhibitor of the MET kinase.[11]

  • Comparator C (C-1,7-Naphthyridine Derivative): A potent inhibitor of a lipid kinase, PIP4K2A.[12]

Experimental Workflow for Kinase Cross-Reactivity Profiling

The process of profiling a novel kinase inhibitor can be broken down into several key stages, each with its own set of experimental considerations.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis cluster_3 Phase 4: Mechanism of Action A Single-Dose Screening (e.g., 1 µM or 10 µM) B Broad Kinase Panel (e.g., >400 kinases) A->B Identifies initial hits C IC50 Determination for Primary Hits B->C D Dose-Response Curves C->D Quantifies potency E Selectivity Score Calculation D->E F Kinome Tree Visualization E->F Visualizes selectivity G ATP Competition Assays F->G H Cellular Target Engagement G->H Confirms binding mode and cellular activity

Caption: A generalized workflow for kinase inhibitor profiling.

Phase 1: Initial High-Throughput Screening

The first step is to perform a broad screen of the compound against a large, representative panel of kinases at a single, high concentration (typically 1-10 µM).[6] This provides a global view of the compound's interaction with the kinome and identifies potential primary targets and significant off-targets. Commercial services offer panels covering a substantial portion of the human kinome.[13][14][15]

Expected Outcome: A list of kinases for which this compound shows significant inhibition (e.g., >50% inhibition at the screening concentration).

Phase 2: IC50 Potency Determination

For the "hit" kinases identified in the initial screen, the next step is to determine the half-maximal inhibitory concentration (IC50). This involves generating a dose-response curve by testing the compound at multiple concentrations.

Data Presentation: Comparative IC50 Values

Kinase TargetThis compound IC50 (nM) [Hypothetical]Comparator A IC50 (nM) [Representative]Comparator B IC50 (nM) [Representative]Comparator C IC50 (nM) [Representative]
Primary Target X 15>10,000>10,000>10,000
c-Met 500510>10,000
VEGFR2 80050250>10,000
PIP4K2A >10,000>10,000>10,00020
SRC 1200150800>10,000
EGFR >10,0002000>10,000>10,000

This table presents hypothetical data for this compound alongside representative data for known classes of naphthyridine inhibitors to illustrate a comparative analysis.

Phase 3: Selectivity Analysis

With IC50 values in hand, a quantitative assessment of selectivity can be performed. A simple metric is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., 50%) at a specific concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Further visualization of selectivity can be achieved by mapping the inhibition data onto a kinome tree diagram. This provides an intuitive representation of the compound's activity against different kinase families.

Phase 4: Mechanism of Action Studies

To confirm that the inhibitor targets the ATP-binding site, ATP competition assays are often performed. These experiments assess whether the IC50 of the compound increases at higher ATP concentrations, which is characteristic of an ATP-competitive inhibitor.

Detailed Experimental Protocols

A variety of assay formats are available for measuring kinase activity, with the choice often depending on the specific kinase, available reagents, and desired throughput.[3][16][17]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for quantifying kinase activity by measuring the amount of ADP produced.[18]

Materials:

  • Kinase of interest

  • Substrate (peptide or protein)

  • ATP

  • This compound (or other inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates[16]

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute into the kinase assay buffer.

  • Reaction Setup: In a microtiter plate, add the kinase, substrate, and inhibitor solution.[16] Allow for a pre-incubation period (e.g., 15 minutes) at room temperature.[16]

  • Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically between 10 µL and 50 µL.[16][19][20]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.[20]

  • Stop Reaction & ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding a reagent that both terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a second reagent to convert ADP to ATP, which is then used to drive a luciferase reaction.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor and Kinase/Substrate Mix into Plate A->B C Pre-incubate B->C D Add ATP to Initiate Reaction C->D E Incubate at Controlled Temperature D->E F Stop Reaction & Add ADP Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50 Calculation) G->H

Caption: Workflow for a luminescence-based kinase assay.

Conclusion and Future Directions

The cross-reactivity profiling of a novel compound like this compound is a multi-step process that provides crucial insights into its therapeutic potential and potential liabilities. By systematically evaluating its activity against a broad kinase panel and comparing its profile to other compounds with a similar scaffold, researchers can make informed decisions about its continued development. The hypothetical data presented herein illustrates how a potent and selective inhibitor profile can be distinguished from a more promiscuous one.

Future studies for a promising candidate would involve transitioning from biochemical assays to cell-based assays to confirm target engagement and functional effects in a more physiologically relevant context.[6] Ultimately, a thorough understanding of a kinase inhibitor's selectivity is fundamental to its successful translation into a safe and effective therapeutic.

References

  • Vila, M.A.M., Roman, S.G., Bilbao, J.I.B., Closa, J.T., Tejedor, R.E., & de la Bellacasa, R.P. (n.d.). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Retrieved from [Link]

  • Lepourcelet, M. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]

  • Zhang, L., et al. (2025). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2019). 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Retrieved from [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Discovery and SAR study of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Scott, J.S., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Gloc, M., et al. (n.d.). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Retrieved from [Link]

  • Olivieri, D., & Tramontano, A. (n.d.). Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. Retrieved from [Link]

  • Gloc, M., et al. (n.d.). Biological Activity of Naturally Derived Naphthyridines. PMC. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • Miljković, F., & Bajorath, J. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Semantic Scholar. Retrieved from [Link]

  • An, F., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Kinase Screening Services. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Esters of 2Methyl1,8-naphthyridine-3-carbamic Acid | Request PDF. Retrieved from [Link]

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A Researcher's Guide to Assessing the Target Selectivity of Naphthyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold, a bicyclic aromatic heterocycle containing two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its rigid conformation and ability to form multiple hydrogen bonds have made it a cornerstone for developing a wide range of biologically active agents, from kinase inhibitors to antimicrobial compounds.[1][2] However, the ultimate utility of any new compound hinges not just on its potency against its intended target, but on its selectivity—its ability to ignore the thousands of other potential binding partners within a cell.

This guide provides a comprehensive framework for assessing the target selectivity of novel compounds built upon the 1,7- and 2,7-naphthyridine scaffolds. Rather than a rigid protocol, this is a strategic overview grounded in established methodologies, explaining the causal logic behind each experimental step. We will explore the journey from broad, biochemical profiling to definitive, in-cell target engagement, using representative examples of naphthyridine derivatives to illustrate the principles.

Part 1: The Foundational Screen — Biochemical Selectivity Profiling

The crucial first step in understanding a compound's selectivity is to assess its activity against a large, purified panel of potential targets in a controlled, in vitro environment. This approach removes the complexities of cellular biology (e.g., membrane permeability, efflux pumps, metabolic breakdown) to provide a clean, direct measure of a compound's intrinsic affinity for its target(s).

For naphthyridine derivatives developed as kinase inhibitors, large-scale kinase panels are the industry standard.[3] Services like Eurofins' KINOMEscan® or Carna Biosciences' profiling panels offer high-throughput screening against hundreds of human kinases.[4][5]

Causality: Why Start with a Broad Biochemical Screen?

Starting with a broad panel is essential for two reasons. First, it validates on-target potency in a quantifiable way (e.g., IC₅₀ or KᏧ). Second, and more critically for selectivity, it proactively identifies potential off-targets. Early identification of off-target binding is paramount, as it can predict potential toxicities or provide opportunities for drug repositioning (polypharmacology).[6] A seemingly minor interaction in a biochemical assay can have significant consequences in a biological system.

Experimental Workflow: Competition Binding Assay (e.g., KINOMEscan®)

Competition binding assays are a robust method for measuring the interaction of a test compound with a panel of kinases.[7] The principle relies on measuring the displacement of a known, tagged ligand from the kinase's active site by the test compound.

Step-by-Step Protocol:

  • Immobilization: An affinity-tagged kinase from the panel is immobilized on a solid support (e.g., a bead).

  • Competition: The immobilized kinase is incubated with a fixed concentration of a tagged, broad-spectrum kinase inhibitor (the "tracer") and the test compound (e.g., our 2-Methyl-1,7-naphthyridine derivative) across a range of concentrations.

  • Equilibration & Wash: The binding reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification: The amount of tracer remaining bound to the immobilized kinase is quantified, typically using quantitative PCR (if the tracer is DNA-tagged) or fluorescence.

  • Data Analysis: The amount of bound tracer is inversely proportional to the binding affinity of the test compound. A dose-response curve is generated, from which a dissociation constant (KᏧ) can be calculated. The results are often expressed as "% of Control," where a lower percentage indicates stronger binding of the test compound.

Workflow for Biochemical Kinase Selectivity Screening

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis A Test Compound (e.g., Naphthyridine derivative) D Incubate Kinase + Tracer + Test Compound A->D B Kinase Panel (~450 purified kinases) B->D C Tagged Tracer Ligand C->D E Wash Unbound Components D->E F Quantify Bound Tracer (e.g., qPCR, Fluorescence) E->F G Calculate % Inhibition or Dissociation Constant (Kd) F->G H Generate Selectivity Profile (e.g., TREEspot® plot) G->H I Calculate Selectivity Score (S-Score) G->I

Caption: Workflow for large-scale biochemical selectivity profiling.

Data Interpretation: The Selectivity Score (S-Score)

To quantify selectivity, metrics like the Selectivity Score (S-Score) are often used.[6] It is calculated by dividing the number of kinases that a compound binds to with a KᏧ below a certain threshold by the total number of kinases tested. A lower S-Score indicates higher selectivity.

  • S(1µM) = (Number of kinases with KᏧ < 1µM) / (Total kinases tested)

Table 1: Hypothetical Biochemical Selectivity Data for Naphthyridine Derivatives

CompoundPrimary TargetOn-Target IC₅₀ (nM)Key Off-TargetOff-Target IC₅₀ (nM)Selectivity Window (Fold)S-Score (S₁₀₀ₙₘ)
Compound A (Hypothetical MET Inhibitor)MET5FLT3500100x0.02 (9/450)
Compound B (Hypothetical "Dirty" Kinase Inhibitor)MET15KDR, FLT3, AXL45, 80, 1503x, 5.3x, 10x0.21 (95/450)

This table clearly demonstrates that while both compounds inhibit the primary target (MET), Compound A is far more selective. A selectivity window of >100-fold is generally considered a good indicator of a selective inhibitor in biochemical assays.[8]

Part 2: The Reality Check — Cellular Target Engagement

A potent and selective biochemical profile is an excellent start, but it is not the whole story. A compound must be able to enter a living cell, engage its target in the presence of high concentrations of endogenous competitors (like ATP for kinases), and exert its effect.[6] Cellular target engagement assays are designed to prove that this interaction occurs in a more physiologically relevant environment.

Causality: Why is Cellular Confirmation Essential?

Biochemical assays use purified, often truncated, enzyme constructs. In a cell, the target protein exists in complex with other proteins, is subject to post-translational modifications, and is localized to specific subcellular compartments. Furthermore, the intracellular concentration of ATP is in the millimolar range, which can significantly reduce the apparent potency of ATP-competitive inhibitors compared to biochemical assays run at lower ATP concentrations.[6] Cellular assays validate that the compound can overcome these hurdles.

We will explore two gold-standard, orthogonal methods for measuring target engagement.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[9]

Step-by-Step Protocol:

  • Cell Treatment: Culture intact cells and treat them with the test compound (or vehicle control) for a defined period.

  • Thermal Challenge: Heat aliquots of the treated cells to a range of different temperatures.

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein remaining in the soluble fraction using a detection method like Western Blot or AlphaScreen®.[10]

  • Data Analysis: Plot the amount of soluble protein versus temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated cells compared to the vehicle-treated cells. This can also be performed at a single, fixed temperature with varying compound concentrations to generate an isothermal dose-response curve (ITDR).[11]

Principle of the Cellular Thermal Shift Assay (CETSA)

G cluster_setup Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A Live Cells + Vehicle C Heat to various temps (e.g., 40-70°C) A->C B Live Cells + Naphthyridine Cmpd B->C D Cell Lysis & Centrifugation C->D E Separate Soluble (Folded) vs. Aggregated Proteins D->E F Quantify Soluble Target Protein (e.g., Western Blot) E->F G Plot Melting Curve (Soluble Protein vs. Temp) F->G

Caption: Ligand binding stabilizes the target protein against heat-induced denaturation.

Methodology 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET).[12][13]

Step-by-Step Protocol:

  • Cell Engineering: Cells are engineered to express the target protein as a fusion with NanoLuc® luciferase.

  • Tracer Addition: A cell-permeable fluorescent tracer that is known to bind the target is added to the cells. When the tracer binds to the NanoLuc®-tagged target, the proximity allows for energy transfer from the luciferase to the fluorophore, generating a BRET signal.[14]

  • Compound Competition: The test compound is added. If it binds to the target, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Signal Detection: The luminescence from both the NanoLuc® donor (at ~450 nm) and the fluorescent acceptor (at >600 nm) are measured.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A dose-dependent decrease in the BRET ratio indicates target engagement, from which a cellular IC₅₀ can be determined.

Table 2: Representative Cellular Target Engagement Data

AssayCompound A (MET Inhibitor)MetricResult
CETSA Vehicle ControlTₘ (Melting Temp)52.1 °C
1 µM Compound ATₘ (Melting Temp)58.6 °C
ΔTₘ (Thermal Shift) +6.5 °C
NanoBRET 1 µM Compound ACellular IC₅₀85 nM

A significant thermal shift in CETSA and a potent cellular IC₅₀ in NanoBRET provide strong, quantitative evidence that Compound A engages its intended target, MET, within a live cell.

Part 3: Comparative Analysis — Building a Complete Selectivity Profile

The final step is to synthesize all the data and compare the compound's profile against relevant alternatives. This provides context for its selectivity and potential advantages or liabilities.

Case Study 1: Naphthyridine-based MET Kinase Inhibitor

A novel 2,7-naphthyridinone has been identified as a potent MET kinase inhibitor.[15] To validate its use as a research tool, it must be compared against an established inhibitor, such as Crizotinib.

Table 3: Comparative Selectivity Profile of MET Kinase Inhibitors

ParameterCompound A (Hypothetical Naphthyridine)Crizotinib (Reference Compound)
Primary Target METMET, ALK, ROS1
Biochemical IC₅₀ (MET) 5 nM8 nM
S-Score (S₁₀₀ₙₘ) 0.02 (Selective)0.15 (Less Selective)
Key Off-Targets (>100x vs MET) None identifiedALK, ROS1, RON
Cellular IC₅₀ (MET NanoBRET) 85 nM92 nM
Cellular IC₅₀ (ALK NanoBRET) > 10,000 nM150 nM

Analysis: Compound A demonstrates superior selectivity for MET over other kinases compared to Crizotinib, which is a known multi-kinase inhibitor. While both show similar on-target potency in cells, Compound A's "cleaner" biochemical profile makes it a more precise tool for specifically studying MET signaling pathways, avoiding the confounding effects of inhibiting ALK and ROS1.

Case Study 2: Naphthyridine-based Gyrase Inhibitor

Derivatives of 2,7-naphthyridine have shown selective antimicrobial activity against Staphylococcus aureus, with a predicted mechanism of DNA gyrase inhibition.[16][17] Here, selectivity is not about discriminating between human proteins, but between the bacterial target and any human targets.

Table 4: Host vs. Microbe Selectivity Profile

ParameterCompound 10j (from[16])Ciprofloxacin (Reference Antibiotic)
Primary Target Bacterial DNA Gyrase / Topoisomerase IVBacterial DNA Gyrase / Topoisomerase IV
MIC (S. aureus) 8 mg/L0.5 mg/L
MIC (L. crispatus - Microbiota) > 128 mg/L4 mg/L
Selectivity (Microbiota/S. aureus) > 16-fold8-fold
Cytotoxicity (Human Fibroblasts IC₅₀) > 128 mg/LNot Reported

Analysis: The naphthyridine derivative shows promising selective toxicity. It is potent against the target pathogen (S. aureus) while being significantly less active against a representative of healthy human microbiota (L. crispatus).[16] Crucially, it shows low cytotoxicity against human cells, indicating a favorable therapeutic window. This microbe-vs-host selectivity is the most important parameter for an antimicrobial agent.

Conclusion

Assessing the target selectivity of a novel compound, such as one derived from the versatile this compound scaffold, is a multi-faceted process that requires orthogonal, evidence-based validation. The journey from a broad biochemical screen to specific, in-cell target engagement assays is a logical and necessary progression.

  • Biochemical Profiling provides the foundational, unbiased map of a compound's intrinsic affinities, allowing for the early identification of on- and off-targets.

  • Cellular Target Engagement Assays like CETSA and NanoBRET are the critical reality check, confirming that the compound can reach and bind its target in the complex milieu of a living cell.

  • Comparative Analysis against established compounds provides essential context, highlighting the unique advantages or potential liabilities of the new molecule.

By following this comprehensive, causality-driven approach, researchers can build a robust and reliable selectivity profile, enabling confident decisions in the long and complex path of drug discovery and development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 2-Methyl-1,7-naphthyridine. As a nitrogen-containing heterocyclic compound, this substance and its derivatives are of significant interest in pharmaceutical and materials science research.[1][2] However, its biological activity necessitates a rigorous and cautious approach to waste management to ensure personnel safety and environmental protection. This guide is designed for researchers, laboratory managers, and environmental health and safety (EHS) professionals, offering a framework built on established safety principles and regulatory compliance.

Hazard Assessment and Characterization

Understanding the potential hazards is the cornerstone of safe disposal. Naphthyridines are a class of bicyclic aromatic N-heterocycles known for a wide spectrum of biological activities.[4][5] Based on data from related isomers, this compound should be presumed to possess hazards including, but not limited to, irritation and acute toxicity.

The primary hazards associated with analogous compounds are summarized below. The causality is clear: as biologically active molecules, they are designed to interact with cellular systems, creating a risk of irritation or toxicity upon accidental exposure to personnel.

Hazard ClassificationGHS Hazard StatementRationale and Implication for DisposalSource
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion is a potential route of exposure. Waste containers must be securely sealed to prevent accidental contact or ingestion. All handling procedures must avoid hand-to-mouth contamination.[6]
Skin Irritation H315: Causes skin irritation Direct dermal contact can cause irritation. This necessitates the use of chemical-resistant gloves and lab coats. Contaminated materials must be handled as hazardous solid waste.[6]
Eye Irritation H319: Causes serious eye irritation The chemical structure suggests it can be a significant irritant to mucous membranes. Chemical splash goggles or a face shield are mandatory to prevent severe eye damage.[6]
Respiratory Irritation H335: May cause respiratory irritation If the compound is a fine powder or volatile, it can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[6]
Aquatic Toxicity H400: Very toxic to aquatic life Some related nitrogen heterocycles are toxic to aquatic organisms. Therefore, disposal via the sanitary sewer system is strictly prohibited to prevent environmental release.[7][8]

Upon combustion, nitrogen-containing organic compounds can produce toxic oxides of nitrogen (NOx) in addition to carbon monoxide and carbon dioxide.[9] This informs the decision to use controlled, high-temperature incineration with flue gas scrubbing as the preferred final disposal method.[7]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of dermal, ocular, and inhalation exposure. The selection of PPE is a critical control measure, acting as the final barrier between the researcher and the chemical.[10]

  • Hand Protection: Wear nitrile or neoprene gloves that have been tested for resistance to similar aromatic compounds. Always double-glove when handling concentrated waste. Discard gloves immediately if contamination is suspected.[11]

  • Eye Protection: Chemical safety goggles providing a complete seal around the eyes are mandatory.[3] For operations with a higher risk of splashing, such as spill cleanup, a full-face shield should be worn in addition to goggles.[11]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully fastened. For large-scale waste consolidation, a chemically resistant apron is recommended.[3]

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]

Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the most critical step in a compliant waste management program. This prevents dangerous reactions and ensures the waste can be handled safely by disposal personnel.

WasteSegregation cluster_0 Step 1: Identification cluster_1 Step 2: Categorization cluster_2 Step 3: Containment A Generation of Waste (e.g., unused solid, reaction quench, contaminated wipes) B Solid Waste (Pure compound, contaminated gloves, wipes, weigh paper) A->B C Liquid Waste (Aqueous solutions, organic solvent solutions) A->C D Sharps Waste (Contaminated needles, Pasteur pipettes) A->D E Sealable, labeled solid waste container B->E F Sealable, compatible, labeled liquid waste carboy C->F G Puncture-proof sharps container D->G

Caption: Waste Segregation and Containment Workflow.

Step-by-Step Collection Protocol:

  • Identify the Waste Stream: Determine if the waste is solid, liquid, or contaminated labware.

  • Select the Correct Waste Container:

    • Solid Waste: Use a clearly labeled, sealable polyethylene container designated for "Hazardous Chemical Solid Waste."

    • Liquid Waste: Use a compatible, shatter-resistant (e.g., HDPE) carboy with a screw cap. The container must be labeled with "Hazardous Chemical Liquid Waste," and the full chemical names of all components, including this compound and any solvents, must be listed.

    • Contaminated Labware (non-sharps): Glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous liquid waste.[13] The decontaminated glassware can then be disposed of in a designated broken glass box.

  • Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include the full chemical name, concentration, and associated hazards.

  • Accumulation: Keep waste containers sealed when not in use. Store them in a designated satellite accumulation area that is within the laboratory and under the control of the operator.

Disposal Pathways Decision Framework

The final disposal pathway is determined by the physical state of the waste and its chemical composition. This decision framework ensures that each waste stream is managed in the most appropriate and compliant manner.

DisposalDecision Start Waste containing This compound WasteType What is the waste form? Start->WasteType SolidWaste Solid Waste (Pure chemical, contaminated PPE, spill debris) WasteType->SolidWaste Solid LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid EmptyContainer Empty Stock Container WasteType->EmptyContainer Container PackageSolid Package in labeled solid waste drum. SolidWaste->PackageSolid SolventType Is the solvent aqueous or organic? LiquidWaste->SolventType RinseContainer Triple rinse with appropriate solvent. Collect rinsate as liquid hazardous waste. EmptyContainer->RinseContainer AqueousWaste Aqueous Waste (Dilute solutions, rinsates) SolventType->AqueousWaste Aqueous OrganicWaste Organic Solvent Waste SolventType->OrganicWaste Organic PackageAqueous Collect in labeled 'Hazardous Aqueous Waste' carboy. AqueousWaste->PackageAqueous PackageOrganic Collect in labeled 'Hazardous Organic Waste' carboy. OrganicWaste->PackageOrganic FinalDisp Arrange pickup by certified EHS waste vendor for high-temperature incineration. PackageSolid->FinalDisp PackageAqueous->FinalDisp PackageOrganic->FinalDisp DefaceDispose Deface label and dispose of container via normal lab glass/plastic recycling. RinseContainer->DefaceDispose

Caption: Decision workflow for this compound disposal.

Approved Disposal Protocols

Based on the decision framework, the following protocols must be followed. The overarching principle is that all waste streams containing this compound must be disposed of through a licensed hazardous waste handler.

Protocol 5.1: Disposal of Concentrated or Unused this compound

This material must be disposed of in its original container if possible. If repackaging is necessary, it should be placed in a sealable, clearly labeled container. This is considered a hazardous solid waste and must be collected by your institution's EHS department for disposal via controlled incineration.[7]

Protocol 5.2: Disposal of Dilute Solutions
  • Aqueous Solutions: Do not neutralize or attempt to treat in the lab. Collect all aqueous solutions containing this compound in a designated "Hazardous Aqueous Waste" carboy.

  • Organic Solutions: Collect in a compatible "Hazardous Organic Waste" carboy, ensuring that halogenated and non-halogenated solvents are segregated according to your institution's policy.

  • Sewer Disposal: Under no circumstances should any solution containing this compound be poured down the drain.[7][8]

Protocol 5.3: Disposal of Contaminated Materials and Empty Containers
  • PPE and Debris: Contaminated gloves, wipes, and spill cleanup materials must be placed in the designated "Hazardous Chemical Solid Waste" container.

  • Empty Containers: The original stock bottle is not truly empty until decontaminated. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[13] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[13] After rinsing, deface the label and dispose of the container in the appropriate lab recycling bin.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Isolate and Secure: If the spill is small and you are trained to handle it:

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

    • Contain the spill by surrounding it with an absorbent material (e.g., chemical spill pillows or vermiculite).

    • For a liquid spill, gently cover with absorbent pads. For a solid spill, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Working from the outside in, collect all contaminated materials using scoops or forceps. Do not use your hands.

  • Dispose: Place all collected waste and cleaning materials into a designated "Hazardous Chemical Solid Waste" container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place the cleaning cloths in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to these procedures, researchers can responsibly manage waste generated from work with this compound, ensuring a safe laboratory environment and safeguarding our ecosystem.

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Personal protective equipment for handling 2-Methyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 2-Methyl-1,7-naphthyridine, ensuring that researchers, scientists, and drug development professionals can manage this compound with the utmost safety and precision. This document is structured to deliver not just procedural steps, but the scientific reasoning behind them, fostering a deep-seated culture of safety and excellence in the laboratory.

Understanding the Risks: A Proactive Approach to Safety

Before handling this compound, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that we treat it with a high degree of caution, drawing parallels from structurally similar naphthyridine derivatives. These compounds can be irritants, harmful if ingested or inhaled, and may pose environmental hazards.[1][2] Therefore, a comprehensive safety plan is not merely a recommendation but a necessity.

The foundation of safe handling is the Safety Data Sheet (SDS). Although a specific SDS for this compound may not be readily available, data from analogous compounds provide critical insights into necessary precautions.[1][2][3][4][5] Always assume that any new or unknown compound is hazardous.[6]

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense in minimizing exposure.[7][8] The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact. It is advisable to wear two pairs of gloves, especially during compounding and disposal.[7]
Body Protection A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Provides a barrier against spills and contamination.[7]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes the inhalation of airborne particles.

Always inspect PPE for integrity before use and wash hands thoroughly before and after handling the compound.[7]

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, methodical workflow is critical to ensuring a safe laboratory environment. The following protocol outlines the key stages of handling this compound, from preparation to disposal.

Preparation and Weighing
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[9]

  • Pre-Handling Check: Before starting, ensure that all necessary PPE is correctly worn and that an emergency eyewash station and safety shower are accessible.[5][9]

  • Weighing: When weighing the solid compound, do so in a fume hood to avoid the inhalation of any fine dust particles.[10] Use anti-static measures where appropriate, as some related compounds are flammable solids.

Dissolution and Reaction Setup
  • Solvent Handling: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Closed System: If the subsequent reaction is to be heated, ensure it is an open or vented system to prevent pressure buildup.[11]

  • Labeling: Clearly label all containers with the name of the compound and any associated hazards.

The logical flow for handling this compound is visualized in the diagram below.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Weigh Weigh Compound (in Fume Hood) Prep->Weigh Proceed to Dissolve Dissolve Compound Weigh->Dissolve Transfer to React Perform Reaction Dissolve->React Initiate Decontaminate Decontaminate Workspace React->Decontaminate Post-Reaction Dispose Dispose of Waste Decontaminate->Dispose Segregate RemovePPE Remove PPE Dispose->RemovePPE Final Step

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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